Description
This compound is a beta-lactamase inhibitor that is frequently combined with [Amoxicillin] or [Ticarcillin] to fight antibiotic resistance by preventing their degradation by beta-lactamase enzymes, broadening their spectrum of susceptible bacterial infections. This compound is derived from the organism Streptomyces clavuligerus.When it is combined with amoxicillin, this compound is frequently known as Augmentin, Co-Amoxiclav, or Clavulin.
This compound is a beta Lactamase Inhibitor. The mechanism of action of this compound is as a beta Lactamase Inhibitor.
This compound has been reported in Streptomyces cattleya and Streptomyces clavuligerus with data available.
This compound is a semisynthetic beta-lactamase inhibitor isolated from Streptomyces. This compound contains a beta-lactam ring and binds strongly to beta-lactamase at or near its active site, thereby hindering enzymatic activity. This protects other beta-lactam antibiotics from beta-lactamase catalysis, thereby enhancing their antibacterial effects. This agent is used in conjunction with beta-lactamase susceptible antibiotics, such as penicillins and cephalosporins, to treat infections caused by beta-lactamase producing organisms.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1984 and has 6 approved and 38 investigational indications.
A beta-lactam antibiotic produced by the actinobacterium Streptomyces clavuligerus. It is a suicide inhibitor of bacterial beta-lactamase enzymes. Administered alone, it has only weak antibacterial activity against most organisms, but given in combination with other beta-lactam antibiotics it prevents antibiotic inactivation by microbial lactamase.
structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4/h1,6-7,10H,2-3H2,(H,12,13)/b4-1-/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZVJAQRINQKSD-PBFISZAISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57943-81-4 (mono-hydrochloride-salt), 61177-45-5 (mono-potassium-salt) | |
| Record name | Clavulanic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022830 | |
| Record name | Clavulanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clavulanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.37e+02 g/L | |
| Record name | Clavulanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
58001-44-8 | |
| Record name | Clavulanic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58001-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clavulanic acid [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058001448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clavulanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clavulanic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2022830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clavulanic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.500 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLAVULANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23521W1S24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clavulanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117.5-118, 117.5 - 118 °C | |
| Record name | Clavulanic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00766 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Clavulanate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014904 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Core Mechanism of Clavulanic Acid as a β-Lactamase Inhibitor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the mechanism of action of clavulanic acid, a potent β-lactamase inhibitor. It delves into the quantitative kinetics of its interaction with various β-lactamases, outlines the experimental protocols used to elucidate its mechanism, and provides visual representations of the key molecular pathways.
Introduction: Overcoming Antibiotic Resistance
The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant threat to global health. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. This compound, a β-lactam molecule isolated from Streptomyces clavuligerus, acts as a "suicide inhibitor" by irreversibly inactivating β-lactamase enzymes.[1][2] This action protects β-lactam antibiotics from degradation, restoring their efficacy against resistant bacterial strains. While it possesses weak intrinsic antibacterial activity, its clinical utility lies in its combination with β-lactam antibiotics such as amoxicillin and ticarcillin.[3][4]
The Multi-Step Mechanism of Inactivation
This compound's inhibition of β-lactamases is a complex, multi-step process that involves initial binding, acylation, and subsequent chemical rearrangements leading to irreversible inactivation of the enzyme.[3][5]
Initial Reversible Binding and Acyl-Enzyme Formation
The process begins with the formation of a reversible, non-covalent Michaelis-Menten complex where this compound binds to the active site of the β-lactamase.[1] The catalytic serine residue (e.g., Ser70 in TEM-1) in the active site then attacks the carbonyl carbon of the β-lactam ring of this compound.[6][7] This results in the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate, a step analogous to the hydrolysis of a β-lactam antibiotic.[3]
Formation of Transient Intermediates
Unlike the acyl-enzyme complex formed with antibiotics, which is rapidly hydrolyzed to regenerate the active enzyme, the this compound-derived intermediate is more stable and undergoes further transformations.[3] The opening of the oxazolidine ring of this compound leads to the formation of a transient imine intermediate. This intermediate can then tautomerize to form a more stable, conjugated cis-enamine species, which is a key transiently inhibited form of the enzyme.[3][8]
Irreversible Inactivation
The final stage of inhibition involves the irreversible inactivation of the β-lactamase. This is believed to occur through one of several proposed pathways, including the formation of a cross-linked species where a fragment of the this compound molecule covalently bonds to a second amino acid residue in or near the active site, in addition to the initial bond with the catalytic serine.[3][5] This permanently blocks the enzyme's active site, preventing it from hydrolyzing β-lactam antibiotics. Another possibility is the formation of a stable, hydrolyzed, but slowly deacylating, linear fragment of this compound that remains covalently attached to the active site serine.
The following diagram illustrates the general pathway of β-lactamase inactivation by this compound.
Quantitative Analysis of Inhibition
The inhibitory potency of this compound varies depending on the class and specific type of β-lactamase. This is quantified by kinetic parameters such as the inhibition constant (Ki) and the 50% inhibitory concentration (IC50).
Class A β-Lactamases
This compound is a potent inhibitor of most Class A β-lactamases, which include the common TEM and SHV enzymes, as well as extended-spectrum β-lactamases (ESBLs) like CTX-M.[4]
| Enzyme | Organism of Origin | Ki (µM) | IC50 (µM) | Reference(s) |
| TEM-1 | Escherichia coli | 0.8 | - | [1] |
| TEM-2 | Escherichia coli | 0.7 | - | [1] |
| SHV-1 | Klebsiella pneumoniae | - | - | [4] |
| CTX-M-14 | Enterobacteriaceae | - | 0.033 | [9] |
| CTX-M-9 | Enterobacteriaceae | - | 0.036 | [9] |
Class C β-Lactamases
Class C β-lactamases, also known as AmpC cephalosporinases, are generally less susceptible to inhibition by this compound.[10]
| Enzyme | Organism of Origin | Ki (µM) | IC50 (µM) | Reference(s) |
| AmpC | Enterobacter cloacae | - | High | [10] |
| P99 | Enterobacter cloacae | - | High | [11] |
Class D β-Lactamases
Class D β-lactamases, or oxacillinases (OXA), exhibit variable susceptibility to this compound. While many are resistant, some specific OXA enzymes can be inhibited.[4][12]
| Enzyme | Organism of Origin | Ki (µM) | IC50 (µM) | Reference(s) |
| OXA-1 | Escherichia coli | - | - | [4] |
| OXA-9 | Klebsiella pneumoniae | - | Inhibited | [13] |
| OXA-20 | Pseudomonas aeruginosa | - | Inhibited | [13] |
| OXA-24 | Acinetobacter baumannii | - | 50 | [14] |
| OXA-48 | Klebsiella pneumoniae | - | Not Susceptible | [4] |
Experimental Protocols
The elucidation of this compound's mechanism of action has been made possible through a variety of experimental techniques.
Enzyme Kinetics Assay for Inhibition Constant (Ki) Determination
This protocol describes a general method for determining the kinetic parameters of β-lactamase inhibition by this compound using the chromogenic substrate nitrocefin.
Detailed Methodology:
-
Reagent Preparation: Prepare stock solutions of purified β-lactamase, this compound, and nitrocefin in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).[15]
-
Assay Setup: In a 96-well microplate, set up reactions containing a fixed concentration of nitrocefin and varying concentrations of this compound.
-
Reaction Initiation: Initiate the reaction by adding a fixed concentration of the β-lactamase enzyme to each well.
-
Data Acquisition: Immediately monitor the change in absorbance at 490 nm over time using a microplate reader in kinetic mode.[16][17] The hydrolysis of the yellow nitrocefin substrate results in a red-colored product.[15]
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear phase of the reaction progress curves. Determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models (e.g., by plotting the data using Lineweaver-Burk or Dixon plots).
Mass Spectrometry for Adduct Characterization
Mass spectrometry is employed to identify and characterize the covalent adducts formed between this compound and the β-lactamase enzyme.
Detailed Methodology:
-
Incubation: Incubate the purified β-lactamase with an excess of this compound in a suitable buffer (e.g., 50 mM Tris pH 7.5) at room temperature for a defined period (e.g., 20-30 minutes) to allow for adduct formation.[18][19]
-
Sample Preparation:
-
For Intact Protein Analysis: Desalt the protein-inhibitor mixture using techniques like solid-phase extraction (SPE) to remove excess inhibitor and buffer salts.[19]
-
For Peptide Mapping: Digest the protein-inhibitor adduct with a protease such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Data Interpretation: Compare the mass spectra of the native enzyme with the this compound-treated enzyme. An increase in mass corresponding to the mass of this compound or its fragments confirms the formation of a covalent adduct. For peptide mapping, identify the modified peptide(s) to pinpoint the site of covalent attachment (e.g., the active site serine).
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides high-resolution structural information on the interaction between this compound and the β-lactamase active site.
Detailed Methodology:
-
Crystallization: Crystallize the purified β-lactamase enzyme under specific conditions of pH, temperature, and precipitant concentration.
-
Soaking or Co-crystallization: Introduce this compound to the enzyme crystals by soaking the crystals in a solution containing the inhibitor, or by co-crystallizing the enzyme in the presence of this compound.
-
X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data to determine the electron density map and build a three-dimensional model of the enzyme-inhibitor complex. Refine the model to obtain a high-resolution structure.
-
Structural Analysis: Analyze the final structure to visualize the covalent bond between this compound and the active site serine, and to identify other key interactions (e.g., hydrogen bonds, van der Waals contacts) with surrounding amino acid residues.[20]
Active Site Interactions and Resistance
The crystal structures of β-lactamase-clavulanate complexes have revealed the key amino acid residues involved in binding and catalysis. In TEM-1 β-lactamase, these include the catalytic Ser70, as well as Lys73, Ser130, Asn132, Glu166, and Lys234, which are crucial for positioning the inhibitor and participating in the catalytic mechanism.[6][7]
Mutations in the genes encoding β-lactamases can lead to resistance to this compound. For instance, a substitution of Ser130 to Gly in SHV-1 and TEM-1 β-lactamases results in resistance to inactivation by this compound.[8][18] This highlights the critical role of this residue in the inactivation pathway.
The following diagram depicts the key residues in the TEM-1 active site and their interaction with this compound.
Conclusion
This compound's mechanism of action as a β-lactamase inhibitor is a sophisticated process involving a series of chemical transformations that ultimately lead to the irreversible inactivation of the enzyme. A thorough understanding of this mechanism, supported by quantitative kinetic data and detailed structural and biochemical analyses, is crucial for the development of new and improved β-lactamase inhibitors to combat the ever-growing challenge of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the continued investigation of these vital therapeutic agents.
References
- 1. [Kinetics of beta-lactamase inhibition by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of β-lactamases of classes A and D: 1.5-Å crystallographic structure of the class D OXA-1 oxacillinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Structural and Biochemical Evidence That a TEM-1 β-Lactamase N170G Active Site Mutant Acts via Substrate-assisted Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CTX-M-1, CTX-M-3, and CTX-M-14 β-Lactamases from Enterobacteriaceae Isolated in France - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Three Decades of β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acquired Class D β-Lactamases [mdpi.com]
- 13. journals.asm.org [journals.asm.org]
- 14. journals.asm.org [journals.asm.org]
- 15. toku-e.com [toku-e.com]
- 16. content.abcam.com [content.abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. This compound inactivation of SHV-1 and the inhibitor-resistant S130G SHV-1 beta-lactamase. Insights into the mechanism of inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Biosynthesis of Clavulanic Acid in Streptomyces: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavulanic acid, a potent β-lactamase inhibitor produced by the filamentous bacterium Streptomyces clavuligerus, is of immense clinical and commercial significance. Its co-administration with β-lactam antibiotics has revolutionized the treatment of bacterial infections by overcoming resistance mediated by β-lactamase enzymes. This technical guide provides a comprehensive overview of the intricate biosynthesis of this compound, detailing the enzymatic cascade, the genetic architecture of the biosynthetic gene cluster, and the complex regulatory networks that govern its production. Furthermore, this document presents a compilation of quantitative data on production yields and key experimental protocols for studying and engineering this important metabolic pathway.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex metabolic process that begins with precursors from primary metabolism: D-glyceraldehyde-3-phosphate (G3P) and L-arginine. The pathway can be broadly divided into early and late stages, with clavaminic acid serving as a crucial branch-point intermediate.
Early Stages: Formation of Clavaminic Acid
The initial steps of the pathway are shared with the biosynthesis of other 5S clavam metabolites.
-
Condensation of Precursors: The pathway is initiated by the condensation of G3P and L-arginine to form N²-(2-carboxyethyl)-L-arginine (CEA). This reaction is catalyzed by the thiamine diphosphate (ThDP)-dependent enzyme, N²-(2-carboxyethyl)arginine synthase (CEAS).
-
β-Lactam Ring Formation: CEA undergoes an ATP-dependent intramolecular cyclization to form the monocyclic β-lactam, deoxyguanidinoproclavaminic acid (DGPC). This crucial step is catalyzed by β-lactam synthetase (BLS).
-
Hydroxylation: DGPC is then hydroxylated to yield guanidinoproclavaminic acid (GPC). This oxidation is the first of three distinct reactions catalyzed by the non-heme iron, α-ketoglutarate-dependent oxygenase, clavaminate synthase (CAS).
-
Amidine Group Removal: The amidino group of GPC is hydrolytically removed by proclavaminate amidinohydrolase (PAH) to produce proclavaminic acid and urea.
-
Oxidative Cyclization and Desaturation: Proclavaminic acid is converted to clavaminic acid through two further oxidative reactions, both catalyzed by clavaminate synthase (CAS). These are an oxidative cyclization to form dihydroclavaminic acid, followed by a desaturation to yield clavaminic acid.
Late Stages: Conversion of Clavaminic Acid to this compound
The late stages of the pathway are specific to this compound biosynthesis and involve a critical stereochemical inversion.
-
Stereochemical Inversion: Clavaminic acid, which has a (3S, 5S) stereochemistry, undergoes an inversion to the (3R, 5R) configuration required for β-lactamase inhibitory activity. This complex transformation is thought to proceed through several intermediates, including N-glycyl-clavaminic acid.
-
Aldehyde Formation: The stereochemically inverted intermediate is converted to clavulanate-9-aldehyde.
-
Final Reduction: The final step in the pathway is the NADPH-dependent reduction of the aldehyde group of clavulanate-9-aldehyde to a primary alcohol, yielding this compound. This reaction is catalyzed by clavulanate-9-aldehyde dehydrogenase (CAD).
Diagram of the this compound Biosynthesis Pathway:
Caption: Biosynthetic pathway of this compound.
Genetic Organization and Regulation
The genes encoding the enzymes for this compound biosynthesis are clustered together on the Streptomyces clavuligerus chromosome, adjacent to the cephamycin C gene cluster. This "supercluster" organization facilitates the co-regulation of both pathways.
The this compound Gene Cluster
The this compound gene cluster contains structural genes encoding the biosynthetic enzymes, as well as regulatory genes. Key structural genes include:
-
ceaS (orf2): Encodes N²-(2-carboxyethyl)arginine synthase.
-
bls (orf3): Encodes β-lactam synthetase.
-
pah (orf4): Encodes proclavaminate amidinohydrolase.
-
cas2 (orf5): Encodes clavaminate synthase 2, one of two isozymes.
-
cad (orf9): Encodes clavulanate-9-aldehyde dehydrogenase.
Regulatory Network
The production of this compound is tightly controlled by a hierarchical regulatory cascade involving at least two key pathway-specific transcriptional regulators:
-
CcaR (Cephamycin and this compound Regulator): A SARP (Streptomyces antibiotic regulatory protein) family regulator that acts as a master switch, positively regulating the biosynthesis of both cephamycin C and this compound. CcaR directly activates the expression of the early genes in the this compound pathway.
-
ClaR (this compound Regulator): A LysR-type transcriptional regulator that specifically controls the late-stage genes of this compound biosynthesis. The expression of claR is itself under the positive control of CcaR.
This regulatory cascade ensures a coordinated expression of the biosynthetic genes, allowing for the efficient production of this compound.
Diagram of the Regulatory Cascade:
Caption: Regulatory cascade of this compound biosynthesis.
Quantitative Data on this compound Production
The yield of this compound is highly dependent on fermentation conditions, including media composition and genetic background of the Streptomyces clavuligerus strain.
Table 1: Effect of Precursor and Supplement Feeding on this compound Production
| Precursor/Supplement | Concentration | Fermentation Type | This compound Titer (mg/L) | Reference |
| Glycerol | - | Fed-batch | 220 | |
| Arginine | - | Fed-batch | 210 | |
| Ornithine | 5 mM | Batch | 200 | |
| Ornithine | 0.66 g/L | Batch | ~560 | |
| Ornithine | 3.7 g/L | Fed-batch | 1560 | |
| Glycerol + Ornithine | - | Fed-batch | 311 | |
| Glycerol + Ornithine | 180 g/L + 3.7 g/L | Fed-batch | 1600 |
Table 2: this compound Production in Genetically Engineered S. clavuligerus Strains
| Genetic Modification | Strain Background | This compound Titer (g/L) | Fold Increase | Reference |
| Overexpression of ccaR | S. clavuligerus DEPA | - | 25.9 | |
| Overexpression of ccaR and claR | S. clavuligerus OR | 6.01 | - | |
| claR-neo fusion (M3-19) | S. clavuligerus F613-1 | 4.33 | 1.33 (vs. NEO strain) | |
| Amplification of ccaR | Wild-type | - | 2-3 |
Table 3: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate(s) | Km | kcat | kcat/Km (M-1s-1) | Reference |
| β-Lactam Synthetase (β-LS) | CEA | - | - | 1.86 x 104 (at pH 8.8) | |
| Proclavaminate Amidinohydrolase (PAH) | Amidinoproclavaminate | Similar to arginase class | Similar to arginase class | Similar to arginase class | |
| Clavaminate Synthase (CS1 & CS2) | Proclavaminic acid, α-ketoglutarate, O₂ | Differ slightly | Differ slightly | - |
Detailed Experimental Protocols
Gene Knockout in Streptomyces clavuligerus via Homologous Recombination
This protocol describes a general method for targeted gene disruption using a temperature-sensitive plasmid like pKC1139.
Diagram of Gene Knockout Workflow:
Caption: Workflow for gene knockout in Streptomyces.
Methodology:
-
Construct the Knockout Plasmid:
-
Amplify by PCR the upstream and downstream regions (homology arms, ~1-2 kb each) flanking the target gene from S. clavuligerus genomic DNA.
-
Clone these homology arms into a temperature-sensitive E. coli-Streptomyces shuttle vector such as pKC1139, which contains a selectable marker (e.g., apramycin resistance) and a counter-selectable marker.
-
-
Transformation into E. coli :
-
Transform the constructed knockout plasmid into a suitable E. coli donor strain, such as ET12567/pUZ8002, for conjugation.
-
-
Intergeneric Conjugation:
-
Grow the E. coli donor strain and S. clavuligerus recipient strain to mid-log phase.
-
Mix the donor and recipient cells on a suitable agar medium (e.g., ISP4) and incubate to allow for conjugation.
-
Overlay the plates with an appropriate antibiotic (e.g., nalidixic acid to select against E. coli and apramycin to select for Streptomyces exconjugants).
-
-
Selection of Single-Crossover Mutants:
-
Incubate the plates at a permissive temperature (e.g., 34°C) to select for colonies where the plasmid has integrated into the chromosome via a single homologous recombination event.
-
-
Induction of Second Crossover:
-
Inoculate the single-crossover mutants into non-selective liquid medium and incubate at a non-permissive temperature (e.g., 39°C) to induce the second crossover event, leading to the excision of the plasmid.
-
-
Screening for Double-Crossover Mutants:
-
Plate the culture onto non-selective agar and then replica-plate onto media with and without the plasmid-associated antibiotic to identify colonies that have lost the plasmid.
-
-
Verification of Gene Deletion:
-
Confirm the deletion of the target gene in the selected colonies by PCR analysis using primers flanking the gene and by Southern blot hybridization.
-
RNA Isolation from Streptomyces clavuligerus for Transcriptomic Analysis
This protocol outlines a method for obtaining high-quality total RNA for applications such as RNA-Seq and RT-qPCR.
Diagram of RNA Isolation Workflow:
Caption: Workflow for RNA isolation from Streptomyces.
Methodology:
-
Cell Harvest:
-
Harvest S. clavuligerus mycelia from a liquid culture by centrifugation at 4°C.
-
Quickly freeze the cell pellet in liquid nitrogen to preserve RNA integrity.
-
-
Cell Lysis:
-
Resuspend the frozen pellet in a suitable lysis buffer (e.g., TE buffer with lysozyme).
-
Incubate at 37°C to allow for enzymatic digestion of the cell wall.
-
Add Proteinase K and SDS to further disrupt the cells and denature proteins.
-
-
RNA Extraction:
-
Perform a series of extractions with phenol:chloroform:isoamyl alcohol (25:24:1) to remove proteins and other cellular debris.
-
Centrifuge to separate the aqueous phase (containing RNA) from the organic phase.
-
-
RNA Precipitation:
-
Transfer the aqueous phase to a new tube and precipitate the RNA by adding isopropanol or ethanol and incubating at -20°C.
-
-
RNA Washing and Resuspension:
-
Pellet the RNA by centrifugation, wash the pellet with 70% ethanol to remove residual salts, and air-dry the pellet.
-
Resuspend the purified RNA in RNase-free water.
-
-
Quality Control:
-
Determine the concentration and purity of the RNA using a spectrophotometer (A260/A280 and A260/A230 ratios).
-
Assess the integrity of the RNA by agarose gel electrophoresis to visualize the ribosomal RNA bands.
-
13C-Metabolic Flux Analysis (MFA) in Streptomyces clavuligerus
This protocol provides an overview of the workflow for quantifying intracellular metabolic fluxes using stable isotope labeling.
Diagram of 13C-MFA Workflow:
Caption: Workflow for 13C-Metabolic Flux Analysis.
Methodology:
-
Experimental Design:
-
Define the metabolic network model of S. clavuligerus.
-
Select appropriate 13C-labeled substrates (e.g., [1,3-13C]glycerol, [U-13C]arginine) to maximize the information content of the labeling experiment.
-
-
Isotope Labeling Experiment:
-
Cultivate S. clavuligerus in a chemically defined medium containing the selected 13C-labeled substrates until a metabolic and isotopic steady state is reached.
-
-
Sample Collection and Processing:
-
Rapidly quench metabolic activity and harvest the biomass.
-
Hydrolyze the biomass to obtain proteinogenic amino acids.
-
Extract intracellular metabolites.
-
-
Mass Spectrometry Analysis:
-
Derivatize the amino acids and other metabolites for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions.
-
-
Flux Calculation:
-
Utilize specialized software (e.g., 13CFLUX2) to fit the measured labeling data to the metabolic model and estimate the intracellular metabolic fluxes.
-
-
Data Analysis and Interpretation:
-
Perform statistical analysis to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.
-
Interpret the resulting flux map to understand the metabolic state of the cell and identify potential targets for metabolic engineering.
-
Quantification of this compound by HPLC
This protocol describes a common method for the quantification of this compound in fermentation broths.
Methodology:
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove the mycelia.
-
Filter the supernatant through a 0.22 µm filter.
-
-
Derivatization:
-
Mix the filtered supernatant with an imidazole solution to form a stable chromophore (clavulanate-imidazole).
-
Incubate the mixture to allow the derivatization reaction to complete.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a C18 reverse-phase HPLC column.
-
Elute with a suitable mobile phase, typically a phosphate buffer with an organic modifier like methanol, often using a gradient.
-
Detect the clavulanate-imidazole derivative using a UV detector at approximately 311-313 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Conclusion
The biosynthesis of this compound in Streptomyces clavuligerus is a fascinating and complex process that has been the subject of extensive research. A thorough understanding of the biosynthetic pathway, its genetic basis, and its regulation is crucial for the rational design of strain improvement strategies aimed at enhancing the production of this vital pharmaceutical compound. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to unlock the full potential of Streptomyces as a microbial cell factory for this compound production. Continued research in this area, particularly in the elucidation of enzyme kinetics and the application of systems biology approaches, will undoubtedly pave the way for the development of next-generation overproducing strains.
The Dawn of a New Defense: Early Research on Clavulanic Acid and the Battle Against Antibiotic Resistance
An In-depth Technical Guide on the Core Principles and Foundational Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence of bacterial resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, posed a significant threat to public health in the mid-20th century. The primary mechanism for this resistance was the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. This guide delves into the seminal early research on clavulanic acid, a potent β-lactamase inhibitor, that revolutionized the treatment of bacterial infections. We will explore the initial discovery, the elucidation of its mechanism of action, and the pioneering in vitro studies that demonstrated its synergistic potential with established β-lactam antibiotics. This document aims to provide a comprehensive technical overview of the foundational experiments that paved the way for the clinical use of this compound and its enduring impact on antimicrobial chemotherapy.
Discovery and Isolation of this compound
In the mid-1970s, scientists at Beecham Pharmaceuticals embarked on a screening program to identify natural products that could inhibit β-lactamase activity. This led to the discovery of this compound, a novel β-lactam compound produced by the actinomycete Streptomyces clavuligerus ATCC 27064.[1] The initial detection and isolation protocols were pivotal in characterizing this new molecule.
Fermentation and Production
The early production of this compound involved submerged fermentation of S. clavuligerus.
Experimental Protocol: Fermentation of Streptomyces clavuligerus
-
Organism: Streptomyces clavuligerus ATCC 27064 was maintained on oatmeal agar slopes and used to inoculate seed flasks.
-
Seed Stage Medium: A vegetative medium consisting of tryptone, 'Lab-Lemco' (a meat extract), and glucose was used for the initial seed culture. The culture was incubated for 72 hours at 26°C on a rotary shaker.
-
Production Stage Medium: The seed culture was then used to inoculate a production medium. An early successful medium was a soybean flour-based formulation.
-
Fermentation Conditions: The production fermentation was carried out in baffled flasks on a rotary shaker at 26°C for several days. The production of this compound was typically observed to begin after 24 hours and peak around 72 to 96 hours.
-
Monitoring: The presence of the β-lactamase inhibitor was monitored throughout the fermentation process using a bioassay.
Detection and Isolation
The detection of this compound in fermentation broths relied on its ability to inhibit a known β-lactamase enzyme.
Experimental Protocol: Bioassay for β-Lactamase Inhibition
-
β-Lactamase Source: A crude preparation of β-lactamase from Klebsiella aerogenes A was commonly used.
-
Assay Principle: The assay is based on the ability of the inhibitor in the fermentation broth to protect a β-lactamase-susceptible penicillin (e.g., penicillin G) from hydrolysis. The remaining penicillin is then quantified by its antibacterial activity against a susceptible indicator organism.
-
Procedure:
-
Samples of the fermentation broth were centrifuged to remove the mycelium.
-
The supernatant was pre-incubated with the β-lactamase preparation for a set period (e.g., 15 minutes).
-
A solution of penicillin G was then added to the mixture.
-
After a further incubation period, the reaction was stopped (e.g., by dilution or cooling).
-
The amount of remaining penicillin G was determined by a standard microbiological agar diffusion assay using a penicillin-susceptible organism like Staphylococcus aureus or Bacillus subtilis.
-
-
Interpretation: A larger zone of inhibition in the final agar diffusion assay indicated a greater amount of unhydrolyzed penicillin G, and thus a higher concentration of the β-lactamase inhibitor in the original sample.
Experimental Protocol: Early Isolation and Purification
-
Initial Extraction: The filtered fermentation broth was subjected to solvent extraction using n-butanol at an acidic pH (e.g., pH 2.0).
-
Back Extraction: The this compound was then back-extracted from the organic solvent into an aqueous buffer at a neutral pH.
-
Purification: Further purification was achieved through techniques like column chromatography on silica gel or anion-exchange resins. Early work also utilized paper chromatography and thin-layer chromatography for analysis and purification.[1]
-
Crystallization: The purified this compound was often converted to a more stable salt, such as the potassium salt, to facilitate crystallization and handling.
Mechanism of Action: A Suicide Inhibitor
Early investigations into the mechanism of this compound revealed it to be a "suicide inhibitor" or "mechanism-based inactivator" of β-lactamases. Unlike reversible competitive inhibitors, this compound forms a stable, covalent bond with the enzyme, leading to its irreversible inactivation.[2]
The process involves the this compound molecule, which is structurally similar to penicillin, binding to the active site of the β-lactamase. The enzyme then proceeds with its normal catalytic mechanism, hydrolyzing the β-lactam ring of the this compound. However, this hydrolysis leads to a rearrangement of the this compound molecule, creating a highly reactive intermediate. This intermediate then attacks a nucleophilic residue (typically a serine) in the active site of the β-lactamase, forming a stable, covalent acyl-enzyme complex. This effectively and irreversibly inactivates the enzyme.
References
The Chemical Architecture and Functional Profile of Clavulanic Acid: A Technical Guide
Introduction: Clavulanic acid is a pivotal molecule in modern medicine, renowned not for its intrinsic antibacterial prowess, but for its potent ability to inhibit β-lactamase enzymes.[1] Produced naturally by the filamentous bacterium Streptomyces clavuligerus, it acts as a "suicide inhibitor," irreversibly binding to and inactivating the enzymes that confer resistance to many common β-lactam antibiotics.[1] This guide provides an in-depth examination of the chemical structure, physicochemical properties, and mechanism of action of this compound, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Stereochemistry
This compound possesses a unique oxapenam core structure, distinguishing it from penicillin's thiazolidine ring and cephalosporin's dihydrothiazine ring. It features a β-lactam ring fused to an oxazolidine ring and notably lacks the acylamino side chain characteristic of most β-lactam antibiotics.
The precise stereochemistry of this compound is critical for its biological activity. The naturally occurring and biologically active form is the (2R,5R,Z)-isomer.[2] This configuration includes two chiral centers at the C-2 and C-5 positions and a Z (zusammen) geometry at the C-3 ethylidene double bond.[2]
-
IUPAC Name: (2R,5R,Z)-3-(2-Hydroxyethylidene)-7-oxo-4-oxa-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid[2]
Physicochemical and Spectroscopic Properties
The quantitative properties of this compound are summarized below. Its high polarity, reflected by the negative logP value and high water solubility, is consistent with its structure containing multiple hydrophilic functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Melting Point | 117.5 - 118 °C | [1] |
| Boiling Point | 545.8 °C (at 760 mmHg) | |
| pKa | 2.7 | [1] |
| Water Solubility | 337 g/L | [1] |
| logP | -2.3 | [1] |
| Protein Binding | ~25% |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Feature | Value / Observation | Reference(s) |
| Infrared (IR) | Carboxylic Acid (O-H) | 2500 - 3000 cm⁻¹ | |
| Primary Alcohol (O-H) | 3590 - 3650 cm⁻¹ | ||
| Tertiary Amide (C=O) | 1630 - 1690 cm⁻¹ | ||
| Alkene (C=C) | 1620 - 1680 cm⁻¹ | ||
| Ether (C-O) | 1020 - 1275 cm⁻¹ | ||
| Mass Spec. (MS/MS) | Precursor Ion [M-H]⁻ | m/z 198.04 | [3] |
| Product Ions | m/z 136.04, 108.04, 82.02 | [3] | |
| ¹H-NMR | Peak Centers (in H₂O) | 4.11 ppm (t), 2.00 ppm (s), 1.31 ppm (d) | [4] |
Mechanism of Action: β-Lactamase Inhibition
This compound functions as a mechanism-based, irreversible inhibitor of a wide range of β-lactamase enzymes, particularly those in Ambler classes A, C, and D.[5] The process is often termed "suicide inhibition" because the enzyme actively participates in its own permanent inactivation.
The mechanism unfolds in several key steps:
-
Initial Binding: this compound, structurally mimicking penicillin, binds to the active site of the β-lactamase enzyme.
-
Acyl-Enzyme Formation: A nucleophilic serine residue in the enzyme's active site attacks the carbonyl carbon of the β-lactam ring. This opens the ring and forms a transient, covalent acyl-enzyme intermediate.[1]
-
Molecular Rearrangement: Unlike the acyl-enzyme intermediate formed with antibiotics (which is rapidly hydrolyzed, regenerating the active enzyme), the clavulanate-derived intermediate is unstable. It undergoes rapid molecular rearrangement, including the opening of the oxazolidine ring.
-
Irreversible Inactivation: The rearranged molecule is a highly reactive species. It covalently cross-links to other nucleophilic residues within the active site, leading to a stably inhibited, denatured enzyme that is catalytically inert.[1]
Experimental Protocols
Isolation and Purification of this compound
This compound is produced via fermentation and requires a multi-step downstream process to isolate and purify the unstable molecule from the complex fermentation broth.[6] The following is a generalized workflow.
Methodology:
-
Fermentation: Cultivate Streptomyces clavuligerus in a suitable nutrient medium under controlled conditions to optimize yield.[2]
-
Primary Extraction: Extract this compound from the clarified broth. A common method is liquid-liquid extraction using a water-immiscible organic solvent like ethyl acetate.[8][9] The pH of the aqueous phase is lowered to ~2.0 to protonate the this compound, increasing its partitioning into the organic phase.[8][10] This step is performed at low temperatures (e.g., 5-15°C) to minimize degradation.[10][11]
-
Purification: Further purify the crude extract. Anion-exchange chromatography is frequently used, where the clavulanate anion is adsorbed onto a resin and then selectively eluted.[11][12]
-
Isolation: Convert the purified this compound into a stable, pharmaceutically acceptable salt, most commonly potassium clavulanate. This is often achieved by reacting the organic solution with a source of potassium, such as potassium 2-ethylhexanoate, which causes the potassium clavulanate salt to precipitate. The final product is then isolated, washed, and dried.
β-Lactamase Inhibition Assay Protocol (IC₅₀ Determination)
The inhibitory activity of this compound can be quantified by measuring its ability to prevent a β-lactamase enzyme from hydrolyzing a chromogenic substrate, such as nitrocefin.[13][14] Hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, which can be monitored spectrophotometrically at ~490 nm.[13][15][16] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor potency.
Materials:
-
β-Lactamase enzyme (e.g., from Bacillus cereus)
-
Nitrocefin solution (substrate)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.0)
-
This compound (or potassium clavulanate) stock solution
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of β-lactamase in assay buffer.
-
Prepare a working solution of nitrocefin in assay buffer.
-
Perform a serial dilution of the this compound stock solution to create a range of inhibitor concentrations.
-
-
Set up Assay Plate: In a 96-well plate, set up the following reactions in triplicate:
-
Test Wells: Add assay buffer, a fixed amount of β-lactamase enzyme solution, and varying concentrations of the this compound dilutions.
-
Positive Control (No Inhibitor): Add assay buffer and the β-lactamase enzyme solution.
-
Negative Control (No Enzyme): Add assay buffer and the nitrocefin solution.
-
-
Pre-incubation: Incubate the plate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[5][17]
-
Initiate Reaction: Add the nitrocefin working solution to all wells to start the enzymatic reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 490 nm in kinetic mode, taking readings every 1-2 minutes for 10-30 minutes.[5][17]
-
Data Analysis:
-
For each concentration, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percent inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_positive_control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve. The IC₅₀ is the concentration of this compound that causes 50% inhibition of the β-lactamase activity.
-
References
- 1. This compound | C8H9NO5 | CID 5280980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sitem.herts.ac.uk]
- 3. Mass spectrometric identification and quantification of the antibiotic this compound in broiler chicken plasma and meat as a necessary analytical tool in finding ways to increase the effectiveness of currently used antibiotics in the treatment of broiler chickens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766) [hmdb.ca]
- 5. assaygenie.com [assaygenie.com]
- 6. Simultaneous solid–liquid separation and primary purification of this compound from fermentation broth of Streptomyces clavuligerus using salting‐out extraction system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RU2169151C2 - Method of preparing and/or purification of this compound from fermentation broth by ultrafiltration - Google Patents [patents.google.com]
- 8. WO1996022296A1 - this compound extraction process - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. japsonline.com [japsonline.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. Separation of this compound from fermented broth of amino acids by an aqueous two-phase system and ion-exchange adsorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. toku-e.com [toku-e.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. content.abcam.com [content.abcam.com]
Beyond the Usual Suspect: A Technical Guide to Clavulanic Acid Production in Alternative Microbial Hosts
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Clavulanic acid is a pivotal β-lactamase inhibitor, crucial in combating antibiotic resistance. While Streptomyces clavuligerus remains the cornerstone of its industrial production, a growing body of research has identified other microorganisms capable of synthesizing this vital compound or its immediate precursors. This technical guide provides an in-depth exploration of these alternative this compound-producing organisms. We delve into the known producers, Streptomyces jumonjinensis and Streptomyces katsurahamanus, and investigate organisms such as Streptomyces pratensis and Saccharomonospora viridis that harbor the genetic blueprint for its synthesis, albeit in a silent or truncated form. This document offers a comprehensive overview of the quantitative production data, detailed experimental protocols for cultivation and analysis, and the underlying genetic and regulatory landscapes of these unique microbial factories.
Introduction to this compound and its Alternative Producers
This compound's ability to neutralize bacterial β-lactamase enzymes has rendered many otherwise obsolete β-lactam antibiotics effective once more. The ever-present threat of antimicrobial resistance necessitates a deeper understanding of its biosynthesis and the exploration of new production avenues. Beyond the well-established S. clavuligerus, several other actinomycetes have emerged as organisms of interest in the field of this compound research. These organisms not only offer potential for diversified production platforms but also provide valuable insights into the evolution and regulation of this critical metabolic pathway.
This guide will focus on the following organisms:
-
Streptomyces jumonjinensis : A known producer of this compound, often in conjunction with the antibiotic cephamycin C.
-
Streptomyces katsurahamanus : Another confirmed producer of both this compound and cephamycin C.
-
Streptomyces pratensis (formerly S. flavogriseus): Possesses a "silent" this compound biosynthetic gene cluster and has been shown to produce early-stage precursors.
-
Saccharomonospora viridis : Harbors a this compound-like gene cluster, the expression of which is yet to be fully elucidated.
Confirmed this compound Producers: Streptomyces jumonjinensis and Streptomyces katsurahamanus
These two species, like S. clavuligerus, possess a "super-cluster" of genes where the biosynthetic pathways for this compound and cephamycin C are chromosomally adjacent[1]. This co-localization suggests a potential evolutionary advantage to producing both an antibiotic and its protective inhibitor.
Quantitative Production of this compound
While extensive quantitative data for these organisms is less abundant than for the industrially optimized S. clavuligerus, comparative studies have provided valuable benchmarks.
| Organism | Relative Production vs. S. clavuligerus (wild type) | Reference |
| Streptomyces jumonjinensis | Approximately 5- to 6-fold lower | [1] |
| Streptomyces katsurahamanus | Approximately 5- to 6-fold lower | [1] |
Note: These values are based on specific laboratory conditions and may vary depending on the fermentation parameters. Further process optimization could potentially enhance the yields from these organisms.
Experimental Protocols
This protocol is adapted from patent literature describing the cultivation of S. jumonjinensis for this compound production.
1. Inoculum Preparation:
- Prepare a seed medium containing (per liter): Tryptone (5.0 g), Yeast Extract (3.0 g).
- Sterilize by autoclaving at 121°C for 15 minutes.
- Inoculate with a sporulated culture of S. jumonjinensis from an agar slant.
- Incubate at 26°C for 65 hours on a rotary shaker at 240 rpm.
2. Production Fermentation:
- Prepare a production medium containing (per liter): Dextrin (55 g), Soybean flour (20 g), Molasses (20 g), K₂HPO₄ (1.3 g), KCl (1.0 g). Adjust pH to 7.0 before sterilization.
- Inoculate 100 mL of production medium in 500 mL conical flasks with 5 mL of the seed culture.
- Incubate at 25-30°C (optimally 27°C) for 2-5 days with agitation.
The following is a general protocol for the extraction and quantification of this compound from fermentation broth, applicable to all producing strains.
1. Sample Preparation:
- Centrifuge the fermentation broth to remove biomass.
- Filter the supernatant through a 0.22 µm filter.
2. Derivatization with Imidazole:
- Mix the filtered supernatant with an equal volume of a 1.2 M imidazole solution.
- Incubate at 30°C for 15 minutes to allow for the formation of a stable chromophore.
3. HPLC Analysis:
- Column: C18 reversed-phase column (e.g., 5 µm, 4.6 x 250 mm).
- Mobile Phase: A gradient of methanol and a phosphate buffer (e.g., 0.1 M KH₂PO₄, pH 3.2).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 311 nm.
- Quantification: Compare the peak area of the derivatized this compound to a standard curve prepared with known concentrations of this compound.
Organisms with Silent or Incomplete this compound Biosynthesis
Streptomyces pratensis and Saccharomonospora viridis present a fascinating case study in the regulation and evolution of secondary metabolite biosynthesis. These organisms possess the genetic machinery for this compound production, but under standard laboratory conditions, they do not produce the final compound.
Streptomyces pratensis: A Producer of this compound Precursors
Research has shown that S. pratensis synthesizes and excretes early-stage precursors of this compound, namely deoxyguanidinoproclavaminic acid and guanidinoproclavaminic acid. This is attributed to the lack of expression of several essential late-stage genes in the biosynthetic pathway.
Table 2: this compound Precursors Detected in Streptomyces pratensis
| Precursor | Method of Detection | Reference |
| Deoxyguanidinoproclavaminic acid | Untargeted metabolomics (LC-MS/MS) | [2] |
| Guanidinoproclavaminic acid | Untargeted metabolomics (LC-MS/MS) | [2] |
Saccharomonospora viridis: A Potential Future Producer?
Saccharomonospora viridis also contains a this compound-like gene cluster. However, detailed studies on the expression of this cluster and the detection of any intermediates are less extensive than for S. pratensis. The organization of the gene cluster in S. viridis differs from that in S. clavuligerus, which may contribute to its silence.
Experimental Protocol: Detection of this compound Precursors by Untargeted Metabolomics
1. Sample Preparation:
- Grow S. pratensis on a suitable solid medium (e.g., soy flour mannitol agar) overlaid with cellophane.
- After a suitable incubation period (e.g., 5 days), harvest the mycelium and extract with a solvent mixture (e.g., ethyl acetate/methanol/water).
- Evaporate the solvent and resuspend the extract in a suitable solvent for LC-MS analysis.
2. LC-MS/MS Analysis:
- Liquid Chromatography: Use a C18 column with a gradient elution of acetonitrile and water, both with a small percentage of formic acid.
- Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.
- Data Acquisition: Perform data-dependent acquisition to obtain both MS1 and MS2 spectra.
- Data Analysis: Use specialized software to identify features corresponding to the theoretical masses of the this compound precursors. Confirm the identity by comparing the fragmentation patterns (MS2 spectra) with theoretical fragmentation or known standards if available.
Biosynthetic Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the this compound biosynthetic pathway and a general workflow for the screening and analysis of this compound and its precursors.
Caption: The biosynthetic pathway of this compound.
Caption: A generalized experimental workflow for this compound research.
Genetic Regulation and Future Perspectives
The regulation of the this compound gene cluster is complex, involving pathway-specific regulators like ccaR and claR. In S. pratensis, the lack of expression of key late-stage genes, despite the presence of regulatory genes, points to subtle differences in promoter recognition sites or the influence of global regulatory networks. Understanding these differences is paramount for awakening these silent gene clusters.
Future research in this area will likely focus on:
-
Metabolic Engineering: Applying synthetic biology tools to activate the silent gene clusters in S. pratensis and S. viridis to produce this compound.
-
Process Optimization: Developing optimized fermentation strategies for S. jumonjinensis and S. katsurahamanus to enhance their this compound yields.
-
Discovery of New Producers: High-throughput screening of diverse actinomycete collections may reveal novel this compound-producing species.
Conclusion
The exploration of this compound-producing organisms beyond S. clavuligerus is a vibrant and promising field of research. While S. jumonjinensis and S. katsurahamanus offer alternative production hosts, the organisms with silent gene clusters, such as S. pratensis, provide a unique platform to dissect the intricate regulatory networks governing antibiotic biosynthesis. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, fostering further innovation in the quest to overcome antimicrobial resistance.
References
The Genetic Regulation of Clavulanic Acid Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavulanic acid, a potent inhibitor of β-lactamase enzymes, is a critical component in combination antibiotic therapies used to combat resistant bacterial infections.[1][2] Produced by the filamentous bacterium Streptomyces clavuligerus, the biosynthesis of this secondary metabolite is a complex process governed by a hierarchical network of regulatory genes.[3] Understanding this intricate genetic regulation is paramount for the rational design of strain improvement strategies aimed at enhancing this compound titers for industrial production. This technical guide provides an in-depth overview of the core genetic regulatory mechanisms, key experimental methodologies, and quantitative data related to this compound production.
The this compound Biosynthetic Gene Cluster
The genes responsible for this compound biosynthesis are primarily located in a "super-cluster" on the chromosome of Streptomyces clavuligerus, in close proximity to the cephamycin C biosynthetic gene cluster.[3][4] This co-localization suggests a coordinated regulation of the production of the antibiotic (cephamycin C) and its protective inhibitor (this compound).[3] The this compound gene cluster contains structural genes encoding the enzymes that catalyze the conversion of precursors, such as arginine and glyceraldehyde-3-phosphate, into this compound, as well as regulatory genes that control the expression of these structural genes.[5]
Initially thought to comprise eight open reading frames (ORFs), the cluster has been expanded to include additional genes essential for the complete biosynthetic pathway.[1] Key genes within this cluster include those for the early steps of the pathway, which are shared with the biosynthesis of other clavam metabolites, and the late-stage genes that are specific to this compound formation.[6][7]
Key Regulatory Genes and Signaling Pathways
The production of this compound is tightly controlled by a cascade of regulatory proteins. At the apex of this hierarchy are pleiotropic regulators that respond to broader cellular signals, which in turn activate pathway-specific regulators located within or near the biosynthetic gene cluster.
CcaR: A Key Activator of Cephamycin C and this compound Biosynthesis
The ccaR gene, located within the cephamycin C gene cluster, encodes a transcriptional activator of the Streptomyces antibiotic regulatory protein (SARP) family.[8][9] CcaR plays a crucial role in the coordinated expression of both the cephamycin C and this compound biosynthetic pathways.[10][11] Disruption of ccaR results in the complete loss of production for both compounds.[9][11] Conversely, amplification or overexpression of ccaR has been shown to significantly increase the production of both this compound and cephamycin C.[11][12]
CcaR is an autoregulatory protein, capable of binding to its own promoter to enhance its expression.[10] It also directly binds to the promoters of key biosynthetic genes in the cephamycin C pathway.[10] Its influence on this compound production is mediated, at least in part, through the activation of the pathway-specific regulator, ClaR.[8][10]
ClaR: The Pathway-Specific Regulator of Late Biosynthetic Steps
The claR gene encodes a LysR-type transcriptional regulator that specifically controls the late steps of this compound biosynthesis.[13][14] Mutants with a disrupted claR gene are unable to produce this compound but accumulate the intermediate, clavaminic acid, indicating that ClaR is essential for the conversion of clavaminic acid to the final product.[7][13] Transcriptional analysis has confirmed that ClaR regulates the expression of the late-stage biosynthetic genes.[13] The expression of claR itself is dependent on the presence of a functional CcaR, placing it downstream of ccaR in the regulatory cascade.[8][14]
BldG: An Upstream Regulator in the Cascade
The regulatory network extends further upstream of CcaR. The bldG gene, which encodes a putative anti-anti-sigma factor, has been identified as a key regulator of both morphological differentiation and secondary metabolism in S. clavuligerus.[8][15] A bldG null mutant fails to produce cephamycin C and this compound.[8] This phenotype is due to the lack of CcaR expression in the bldG mutant, indicating that BldG is required for the expression of ccaR.[8][15] This places BldG at a higher level in the regulatory hierarchy, controlling the expression of the entire cephamycin C and this compound biosynthetic machinery through its influence on CcaR.[8]
Visualizing the Regulatory Cascade and Experimental Workflows
To better illustrate the relationships between these key regulatory elements and common experimental procedures, the following diagrams have been generated using the DOT language.
References
- 1. Expansion of the this compound Gene Cluster: Identification and In Vivo Functional Analysis of Three New Genes Required for Biosynthesis of this compound by Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound production by Streptomyces clavuligerus: biogenesis, regulation and strain improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Enzymes Catalyzing the Early Steps of this compound Biosynthesis Are Encoded by Two Sets of Paralogous Genes in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of ccaR, Encoding the Positive Activator of Cephamycin C and this compound Production in Streptomyces clavuligerus, Is Dependent on bldG - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. CcaR Is an Autoregulatory Protein That Binds to the ccaR and cefD-cmcI Promoters of the Cephamycin C-Clavulanic Acid Cluster in Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. scispace.com [scispace.com]
- 13. A pathway-specific transcriptional activator regulates late steps of this compound biosynthesis in Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The claR gene of Streptomyces clavuligerus, encoding a LysR-type regulatory protein controlling this compound biosynthesis, is linked to the clavulanate-9-aldehyde reductase (car) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Expression of ccaR, encoding the positive activator of cephamycin C and this compound production in Streptomyces clavuligerus, is dependent on bldG - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a New Defense: Initial Studies on the β-Lactamase Inhibitory Spectrum of Clavulanic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of bacterial resistance to β-lactam antibiotics, mediated by the production of β-lactamase enzymes, posed a significant threat to the efficacy of this critical class of antibacterial agents. The discovery of clavulanic acid, a β-lactam isolated from Streptomyces clavuligerus, marked a pivotal moment in overcoming this resistance mechanism.[1] Although possessing weak intrinsic antibacterial activity, this compound's potent ability to inhibit a wide range of β-lactamases restores the activity of co-administered β-lactam antibiotics.[2][3] This technical guide delves into the foundational studies that characterized the inhibitory spectrum of this compound against various β-lactamases, providing a detailed overview of its mechanism, quantitative inhibitory data, and the experimental protocols used in these seminal investigations.
Mechanism of Action: A "Suicide" Inhibitor
This compound functions as a progressive and irreversible inhibitor, often termed a "suicide inhibitor".[2][4] Structurally similar to penicillin, it contains a β-lactam ring that allows it to be recognized by the active site of β-lactamase enzymes.[5] The inhibitory process involves several steps:
-
Acylation: this compound initially forms a reversible acyl-enzyme intermediate with a critical serine residue in the β-lactamase active site, a step similar to the normal hydrolysis of a β-lactam antibiotic.[6]
-
Molecular Rearrangement: Unlike a typical substrate, the this compound molecule, now covalently bound to the enzyme, undergoes a chemical rearrangement.[2]
-
Irreversible Inactivation: This rearrangement creates a more reactive species that subsequently forms a stable, covalent bond with another residue in the active site, leading to the permanent inactivation of the enzyme.[2]
This mechanism-based inactivation is highly efficient, preventing the enzyme from hydrolyzing susceptible β-lactam antibiotics like amoxicillin and ticarcillin.[5][7]
Inhibitory Spectrum of this compound
Initial studies rapidly established that this compound's inhibitory activity was not uniform across all β-lactamases. It demonstrated potent inhibition against Ambler Class A enzymes, including common plasmid-mediated enzymes like TEM and SHV, as well as staphylococcal penicillinases.[1][6][8] However, it was found to be significantly less effective against Class C cephalosporinases and did not inhibit Class B metallo-β-lactamases.[1][9]
Quantitative Inhibitory Data
The potency of this compound against various β-lactamases is quantified by determining its 50% inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by half, while the Kᵢ value reflects the affinity of the inhibitor for the enzyme. The following table summarizes key quantitative data from early studies.
| β-Lactamase Enzyme Source | Enzyme Class (Ambler) | β-Lactamase Type | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |
| E. coli (R-TEM) | A | TEM | 0.08 | - | [10] |
| E. coli | A | TEM-1 | - | 0.8 | [4] |
| E. coli | A | TEM-2 | - | 0.7 | [4] |
| Bacillus cereus | A | Penicillinase | 0.008 - 4 | - | [10] |
| Staphylococcus aureus | A | Penicillinase | Potent Inhibition | - | [1] |
| Klebsiella aerogenes | A | SHV-type | Potent Inhibition | - | [1] |
| Enterobacter cloacae | C | Cephalosporinase | Ineffective | - | [1][10] |
| Pseudomonas aeruginosa | C | Cephalosporinase | Poorly Inhibited | - | [1] |
Note: "Potent Inhibition" indicates that early literature described strong activity without providing specific quantitative values in the cited source.
Experimental Protocols
The characterization of β-lactamase inhibitors relies on robust enzymatic assays. The most common method employed in the initial studies of this compound was a spectrophotometric assay utilizing a chromogenic substrate.
General Protocol for β-Lactamase Inhibition Assay
This protocol is a representative summary of the methodologies described in early literature for determining IC₅₀ and Kᵢ values.[10][11]
1. Materials and Reagents:
-
Partially purified β-lactamase enzyme preparation.[10]
-
Potassium clavulanate solution of known concentration.[10]
-
Appropriate buffer solution (e.g., phosphate buffer, pH 7.0).
-
Spectrophotometer capable of measuring absorbance in the visible range (e.g., 482-490 nm for Nitrocefin).[11][12]
-
Microplate reader (for higher throughput).
2. Procedure for IC₅₀ Determination:
-
Enzyme-Inhibitor Pre-incubation: A fixed concentration of the β-lactamase enzyme is pre-incubated with varying concentrations of this compound for a defined period (e.g., 5-15 minutes) at a constant temperature (e.g., 25-37°C).[10][13] This allows the time-dependent, progressive inhibition to occur.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding a saturating concentration of the chromogenic substrate (e.g., Nitrocefin) to the pre-incubated mixture.
-
Spectrophotometric Measurement: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at the appropriate wavelength over time. The initial velocity (V₀) of the reaction is calculated for each inhibitor concentration.
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to a control reaction with no inhibitor. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
3. Procedure for Kᵢ Determination:
-
The determination of the Kᵢ for a progressive inhibitor like this compound involves more complex kinetic analysis, often using methods described by Dixon or Kitz-Wilson, to dissect the initial binding affinity from the rate of irreversible inactivation.[4]
Conclusion
The initial studies on this compound fundamentally changed the approach to combating β-lactamase-mediated resistance. By elucidating its mechanism as a potent, progressive inhibitor and defining its spectrum of activity, this early research laid the groundwork for the successful clinical development of β-lactam/β-lactamase inhibitor combinations, such as amoxicillin-clavulanate.[8] These foundational investigations not only provided a new therapeutic strategy but also spurred further research into the discovery and development of novel β-lactamase inhibitors, a field that remains critical in the ongoing battle against bacterial antibiotic resistance.
References
- 1. This compound: a Beta-Lactamase-Inhibiting Beta-Lactam from Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. [Kinetics of beta-lactamase inhibition by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jscimedcentral.com [jscimedcentral.com]
- 10. Beta-lactamase evaluation of the amoxycillin-clavulanate association - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. content.abcam.com [content.abcam.com]
- 13. Updated Functional Classification of β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on the Non-Antibiotic Effects of Clavulanic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clavulanic acid, a well-established β-lactamase inhibitor, is increasingly recognized for its diverse pharmacological activities independent of its antibiotic-potentiating effects. This technical guide provides an in-depth exploration of the non-antibiotic properties of this compound, with a focus on its neuroprotective, anti-inflammatory, and potential anticancer effects. Drawing from a comprehensive review of preclinical and in vitro studies, this document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development efforts in this emerging area.
Introduction
Primarily known for its role in overcoming bacterial resistance to β-lactam antibiotics, this compound has garnered significant interest for its "off-target" effects on various physiological and pathological processes. Its ability to cross the blood-brain barrier and its favorable safety profile make it an attractive candidate for repositioning in non-infectious diseases. This guide delves into the scientific evidence elucidating these novel functions, providing a foundational resource for researchers exploring the therapeutic potential of this compound beyond its traditional use.
Neuroprotective Effects of this compound
Preclinical studies have demonstrated the neuroprotective potential of this compound in various models of neurological and psychiatric disorders. A key mechanism underlying these effects is the upregulation of the glutamate transporter 1 (GLT-1), which plays a crucial role in clearing excess glutamate from the synaptic cleft and mitigating excitotoxicity.[1]
Modulation of Glutamate Transporter 1 (GLT-1)
This compound has been shown to increase the expression of GLT-1 in key brain regions, including the nucleus accumbens and prefrontal cortex.[1][2] This upregulation is believed to be a primary contributor to its neuroprotective and therapeutic effects in conditions such as neuropathic pain, addiction, and neurodegenerative diseases.
Table 1: Quantitative Data on the Effect of this compound on GLT-1 Expression
| Experimental Model | Treatment Regimen | Brain Region | Change in GLT-1 Expression | Reference |
| Mice | 1 mg/kg ip for 7 days | Nucleus Accumbens | Significant increase (p < 0.01) | [2] |
| Mice | 10 mg/kg ip for 7 days | Nucleus Accumbens | Significant increase (p < 0.001) | [2] |
| Rat model of neuropathic pain | 12.5 and 25 mg/kg IP for 14 days | Spinal Cord | Reversal of CCI-induced downregulation | [3] |
| Rat model of tardive dyskinesia | 100 mg/kg for 21 days | Striatum | Reversal of haloperidol-induced decrease (p < 0.01) | [4] |
Dopaminergic System Modulation
This compound also influences the dopaminergic system. Studies have shown that it can enhance dopamine release, a mechanism that may contribute to its potential antidepressant and pro-sexual effects. This is thought to occur through interactions with proteins involved in vesicle trafficking, such as Munc18-1 and Rab4.
Table 2: Quantitative Data on the Effect of this compound on the Dopaminergic System
| Experimental Model | Treatment | Outcome | Quantitative Effect | Reference |
| PC12 cells | 100 μM for 12 hours | Dopamine Release | ~1.8-fold increase | [5] |
| Rat model of tardive dyskinesia | 100 mg/kg for 21 days | Striatal VMAT2 Levels | Reversal of haloperidol-induced decrease (p < 0.01) | [4] |
Signaling Pathways in Neuroprotection
The neuroprotective effects of this compound involve intricate signaling pathways. The upregulation of GLT-1 is a central event, leading to reduced glutamate-mediated excitotoxicity. Furthermore, its interaction with Munc18-1 and Rab4 suggests a direct role in modulating neurotransmitter release.
Anti-inflammatory Effects of this compound
This compound has demonstrated anti-inflammatory properties in various preclinical models. Its mechanism of action in this context involves the modulation of pro-inflammatory cytokines and enzymes involved in the inflammatory cascade.
Modulation of Inflammatory Cytokines
Studies have shown that this compound can reduce the levels of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6] This effect has been observed in models of both peripheral and central nervous system inflammation.
Table 3: Quantitative Data on the Anti-inflammatory Effects of this compound
| Experimental Model | Treatment Regimen | Tissue/Fluid | Change in Inflammatory Markers | Reference |
| Rat carrageenan-induced paw edema | 200 mg/kg IP | Paw tissue | 53.22% reduction in MDA levels (p<0.001) | [6] |
| Rat carrageenan-induced paw edema | 300 mg/kg IP | Paw tissue | 61% reduction in IL-1β levels (p<0.05) | [6] |
| Rat model of tardive dyskinesia | 100 mg/kg for 21 days | Striatum | No significant effect on TNF-α or IL-1β | [4] |
| Patients with active ulcerative colitis | 1g amoxicillin + 250mg this compound t.i.d. for 5 days | Rectal dialysis fluid | Significant decrease in IL-8 release | [7][8] |
Anti-inflammatory Signaling Pathway
The anti-inflammatory action of this compound is linked to the downregulation of pro-inflammatory cytokine production, which in turn reduces the inflammatory response.
References
- 1. This compound and its Potential Therapeutic Effects on the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Upregulation of Glutamate Transporter 1 by this compound Administration and Attenuation of Allodynia and Hyperalgesia in Neuropathic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular and Behavioral Neuroprotective Effects of this compound and Crocin in Haloperidol-Induced Tardive Dyskinesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases dopamine release in neuronal cells through a mechanism involving enhanced vesicle trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Utilizing Clavulanic Acid in Antibiotic Synergy Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes, presents a significant challenge in the treatment of bacterial infections. Clavulanic acid, a potent β-lactamase inhibitor, is frequently combined with β-lactam antibiotics to overcome this resistance mechanism.[1][2] It functions as a "suicide inhibitor," irreversibly binding to and inactivating β-lactamase enzymes, thereby protecting the partner antibiotic from degradation and restoring its antibacterial activity.[3][4] These application notes provide detailed protocols for assessing the synergistic potential of this compound with various antibiotics against susceptible bacterial strains.
Mechanism of Action: β-Lactamase Inhibition
This compound itself possesses weak antibacterial activity.[4] Its clinical efficacy lies in its ability to inhibit the function of bacterial β-lactamase enzymes.[5] β-lactam antibiotics, such as penicillins and cephalosporins, are characterized by a β-lactam ring in their structure. Resistance often emerges when bacteria produce β-lactamase enzymes that hydrolyze this ring, inactivating the antibiotic. This compound also contains a β-lactam ring, allowing it to bind to the active site of the β-lactamase enzyme.[2] This binding is effectively irreversible and prevents the enzyme from destroying the partner β-lactam antibiotic, allowing it to exert its bactericidal effect.[1][3]
Experimental Protocols for Synergy Testing
Several in vitro methods can be employed to determine the synergistic activity of this compound with a partner antibiotic. The most common quantitative methods are the checkerboard assay and the time-kill assay. The double-disk synergy test offers a qualitative assessment.
Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to assess the in vitro interaction between two antimicrobial agents.[6][7] It allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of the drug combination.[8]
Protocol:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of the β-lactam antibiotic and this compound at a concentration that is four times the highest concentration to be tested in the assay, using an appropriate solvent and cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Microtiter Plate Setup:
-
Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.[7]
-
In the first column, add 100 µL of the β-lactam antibiotic stock solution to the wells in row A. Perform serial twofold dilutions down the column.
-
Similarly, in the first row, add 100 µL of the this compound stock solution to the wells in column 1. Perform serial twofold dilutions across the row.
-
This creates a gradient of the β-lactam antibiotic concentrations along the y-axis and this compound concentrations along the x-axis.
-
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard from a fresh culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.
-
Inoculation: Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial inoculum.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Determining MICs: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. Determine the MIC of each drug alone and in combination.
-
Calculation of FIC Index: The FIC index is calculated using the following formula[8][9][10]:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Data Presentation and Interpretation:
| FIC Index | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 4.0 | Additive/Indifference |
| > 4.0 | Antagonism |
| [8] |
Example Data Table:
| Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | This compound MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| E. coli ATCC 25922 | Amoxicillin | 64 | 8 | 4 (Amox) + 2 (Clav) | 0.31 | Synergy |
| K. pneumoniae BAA-1705 | Ceftazidime | 128 | 8 | 8 (Ceft) + 2 (Clav) | 0.31 | Synergy |
| S. aureus ATCC 29213 | Amoxicillin | 0.25 | 8 | 0.125 (Amox) + 4 (Clav) | 1.0 | Additive |
Time-Kill Assay
Time-kill assays provide dynamic information about the bactericidal or bacteriostatic effects of antimicrobial agents over time.[11] This method is particularly useful for confirming the synergistic bactericidal activity suggested by a low FIC index.
Protocol:
-
Preparation of Cultures and Reagents:
-
Grow bacterial cultures to the logarithmic phase in CAMHB.
-
Prepare tubes or flasks containing CAMHB with the desired concentrations of the β-lactam antibiotic, this compound, and their combination. Typically, concentrations are based on the MIC values obtained from the checkerboard assay (e.g., 0.5x, 1x, 2x MIC). Include a growth control tube without any antimicrobial agents.
-
-
Inoculation: Adjust the logarithmic phase culture to a concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL and inoculate the prepared tubes.
-
Incubation and Sampling: Incubate the tubes at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
-
Viable Cell Counting: Perform serial tenfold dilutions of the collected aliquots in sterile saline or phosphate-buffered saline. Plate the dilutions onto appropriate agar plates (e.g., Mueller-Hinton Agar).
-
Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL) for each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
Data Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
-
Indifference: A < 2 log10 change in CFU/mL between the combination and the most active single agent.
-
Antagonism: A ≥ 2 log10 increase in CFU/mL between the combination and the most active single agent.
-
Bactericidal activity: A ≥ 3 log10 decrease in CFU/mL from the initial inoculum.
Example Data Table:
| Time (h) | Growth Control (log10 CFU/mL) | Antibiotic Alone (log10 CFU/mL) | This compound Alone (log10 CFU/mL) | Combination (log10 CFU/mL) |
| 0 | 5.7 | 5.7 | 5.7 | 5.7 |
| 4 | 6.8 | 5.5 | 5.6 | 4.2 |
| 8 | 8.0 | 5.3 | 5.5 | 3.1 |
| 24 | 9.2 | 5.1 | 5.4 | < 2.0 |
Double-Disk Synergy Test (DDST)
The DDST is a qualitative method often used in clinical microbiology labs to detect the presence of extended-spectrum β-lactamases (ESBLs).[12] The presence of this compound inhibits the ESBLs, allowing the partner cephalosporin to create a larger zone of inhibition.
Protocol:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and swab it evenly onto the surface of a Mueller-Hinton Agar plate.
-
Disk Placement: Place a disk containing a β-lactam antibiotic (e.g., ceftazidime, cefotaxime) on the agar. Place a disk containing amoxicillin-clavulanic acid (e.g., 20 µg amoxicillin/10 µg this compound) at a distance of 20-30 mm (center to center) from the first disk.[13][14]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Interpretation: Synergy is indicated by an enhancement or "keyhole" effect in the zone of inhibition of the β-lactam antibiotic on the side adjacent to the this compound-containing disk.[12] An expansion of the cephalosporin's inhibition zone by ≥5 mm is typically considered a positive result for ESBL production.[12][14]
Conclusion
The protocols outlined in these application notes provide robust methods for evaluating the synergistic potential of this compound when combined with β-lactam antibiotics. The checkerboard and time-kill assays offer quantitative data on the nature and magnitude of the drug interaction, while the double-disk synergy test provides a simple, qualitative screen. Proper application of these methodologies is crucial for the preclinical assessment of antibiotic combinations and for understanding the mechanisms to overcome bacterial resistance.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. youtube.com [youtube.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. researchgate.net [researchgate.net]
- 10. Defining Fractional Inhibitory Concentration Index Cutoffs for Additive Interactions Based on Self-Drug Additive Combinations, Monte Carlo Simulation Analysis, and In Vitro-In Vivo Correlation Data for Antifungal Drug Combinations against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. futurelearn.com [futurelearn.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Antimicrobial Synergy Testing of Extensively Drug-Resistant Clinical Isolates at an Organ Transplant Center in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clavulanic Acid in the Study of β-Lactamase Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavulanic acid, a β-lactamase inhibitor isolated from Streptomyces clavuligerus, serves as a critical tool in the investigation of β-lactamase kinetics and the development of new antibiotic therapies.[1][2] Its mechanism of action involves the irreversible inactivation of a wide range of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics.[3][4] this compound acts as a "suicide inhibitor" by binding to the active site of the β-lactamase, leading to a series of chemical reactions that permanently inactivate the enzyme. This property makes it an invaluable reagent for studying the kinetics of β-lactamase inhibition and for screening new antibiotic candidates. These notes provide detailed protocols for utilizing this compound in β-lactamase kinetic studies, including the determination of key inhibitory parameters.
Data Presentation: Quantitative Inhibition Data for this compound
The inhibitory activity of this compound against various β-lactamases is quantified by parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values of these parameters indicate more potent inhibition.
| β-Lactamase Enzyme | Ambler Class | Organism/Source | Ki (µM) | IC50 (µM) |
| TEM-1 | A | Escherichia coli (R-factor) | 0.8[3] | 0.13[5] |
| TEM-2 | A | Escherichia coli (R-factor) | 0.7[3] | - |
| Pitton's type 2 | A | - | 0.6[3] | - |
| OXA-405 | D | - | - | 6[6] |
| OXA-163 | D | - | - | - |
| OXA-48 | D | - | - | 6[6] |
| P99 | C | - | - | 205.1[5] |
Note: Ki and IC50 values can vary depending on the experimental conditions, including the substrate and its concentration.
Experimental Protocols
Determination of β-Lactamase Inhibition using Nitrocefin
This protocol outlines a colorimetric assay to determine the inhibitory activity of this compound against a target β-lactamase using the chromogenic substrate nitrocefin. Hydrolysis of the β-lactam ring in nitrocefin by the enzyme results in a color change that can be monitored spectrophotometrically at 490 nm.[7]
Materials:
-
Purified β-lactamase enzyme
-
This compound
-
Nitrocefin solution (in DMSO)
-
β-Lactamase Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
96-well microplate
-
Microplate reader capable of kinetic measurements at 490 nm
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in β-Lactamase Assay Buffer.
-
Dilute the β-lactamase enzyme to the desired concentration in cold β-Lactamase Assay Buffer. Keep the enzyme on ice.
-
Warm the nitrocefin solution to room temperature before use.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in the microplate wells. Include a control well with no inhibitor.
-
Add the diluted β-lactamase enzyme solution to each well containing the inhibitor and the control well.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme. This pre-incubation step is crucial for time-dependent inhibitors like this compound.[8]
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration from the linear portion of the kinetic curve.
-
Plot the initial velocity against the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) provides a more precise measure of the inhibitor's binding affinity to the enzyme. For a competitive inhibitor, Ki can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations.
Protocol:
-
Follow the same assay setup as for the IC50 determination, but with a key modification: vary the concentration of the nitrocefin substrate at each fixed concentration of this compound.
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentration.
-
Analyze the data using a suitable kinetic model, such as the Michaelis-Menten equation for competitive inhibition. A common method is to generate a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
The Ki value can be determined from the replot of the slopes of the Lineweaver-Burk plots versus the inhibitor concentration.
Visualizations
Caption: Workflow for β-lactamase inhibition assay.
Caption: Mechanism of β-lactamase inhibition by this compound.
References
- 1. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a Beta-Lactamase-Inhibiting Beta-Lactam from Streptomyces clavuligerus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Kinetics of beta-lactamase inhibition by this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. HTS Assay for Discovery of Novel Metallo-Beta-lactamase (MBL) Inhibitors - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. content.abcam.com [content.abcam.com]
- 9. content.abcam.com [content.abcam.com]
- 10. assaygenie.com [assaygenie.com]
Clavulanic Acid in Neuroscience: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavulanic acid, a β-lactamase inhibitor traditionally used in combination with antibiotics, is emerging as a promising therapeutic agent in neuroscience.[1] Its ability to cross the blood-brain barrier and modulate key central nervous system (CNS) pathways has drawn significant interest for its potential in treating a range of neurological and psychiatric disorders.[2][3] These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its investigation in a research setting.
Mechanisms of Action in the Central Nervous System
This compound exerts its effects in the CNS through multiple pathways:
-
Upregulation of Glutamate Transporter 1 (GLT-1): A primary mechanism involves the increased expression of the astrocytic glutamate transporter GLT-1.[4][5][6][7] This enhances the reuptake of glutamate from the synaptic cleft, thereby reducing excitotoxicity and modulating glutamatergic neurotransmission.[7] This action is crucial for its neuroprotective and anti-addictive properties.[8][9][10]
-
Modulation of Dopaminergic Neurotransmission: this compound has been shown to enhance dopamine release.[2][3] It interacts with the SNARE proteins Munc18-1 and Rab4, which are critical for vesicle trafficking and neurosecretion, leading to increased dopamine availability.[2][3][11]
-
Anti-inflammatory and Antioxidant Effects: The compound exhibits anti-inflammatory properties by modulating the levels of cytokines such as TNF-α and IL-10.[6][11] It also demonstrates antioxidant and anti-apoptotic effects, protecting neurons from oxidative stress and subsequent cell death.[8][12][13]
-
Inhibition of NAAG Peptidase: this compound may inhibit N-acetyl-alpha-linked-acidic dipeptidase (NAAG peptidase), which could lead to a decrease in glutamate levels and an increase in the stability of N-acetylaspartylglutamate (NAAG), a neuropeptide that acts on metabotropic glutamate receptors.[14]
Data Presentation: In Vivo and In Vitro Studies
The following tables summarize quantitative data from key studies on this compound in neuroscience.
Table 1: In Vivo Animal Studies
| Model | Species | This compound Dosage | Route of Administration | Key Findings | Reference |
| Anxiety | Rodents, Primates | Not specified | Oral | Potent anxiolytic effects without motor depression or amnesia. | [15] |
| Neuropathic Pain | Rat | 12.5, 25, 50 mg/kg | Intraperitoneal (i.p.) | Attenuated mechanical and cold allodynia, and thermal hyperalgesia. | [5] |
| Alzheimer's Disease | Rat | 10 mg/kg | Intraperitoneal (i.p.) | Improved spatial memory and reduced apoptotic cells in the hippocampus. | |
| Parkinson's Disease | Mouse | 0.1 mg/kg | Intraperitoneal (i.p.) | Neuroprotective against MPTP-induced loss of dopaminergic neurons. | [8] |
| Cocaine Addiction | Mouse | 1, 10 mg/kg | Intraperitoneal (i.p.) | Enhanced GLT-1 expression and decreased cocaine self-administration. | [10] |
| Tardive Dyskinesia | Rat | 50, 100, 150 mg/kg | Intraperitoneal (i.p.) | Reversed decreased GLT1 and VMAT2 expression. | [16] |
Table 2: In Vitro Cellular Studies
| Cell Line | This compound Concentration | Duration of Treatment | Key Findings | Reference |
| PC12, SH-SY5Y | 100 µM | 6 and 12 hours | Enhanced dopamine release without affecting dopamine synthesis. | [2][3] |
| SH-SY5Y | Not specified | Not specified | Protected against MPP+-induced cell death. | [13] |
Experimental Protocols
Protocol 1: Investigation of Anxiolytic Effects in Rodents (Elevated Plus Maze)
This protocol describes a standard behavioral assay to assess the anxiolytic potential of this compound in mice or rats.
Materials:
-
Elevated Plus Maze (EPM) apparatus
-
This compound (potassium clavulanate)
-
Vehicle (e.g., sterile saline)
-
Animal subjects (mice or rats)
-
Video tracking software
Procedure:
-
Animal Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., i.p. injection) 30-60 minutes before testing. Dosages can be selected based on the literature (e.g., 1-10 mg/kg).
-
EPM Testing:
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to assess general locomotor activity).
-
-
Statistical Analysis: Compare the data from the this compound-treated group with the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA). An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Protocol 2: Assessment of Neuroprotective Effects in a Scopolamine-Induced Model of Alzheimer's Disease (Morris Water Maze)
This protocol outlines the use of the Morris Water Maze (MWM) to evaluate the effects of this compound on spatial learning and memory in a rat model of Alzheimer's disease.
Materials:
-
Morris Water Maze (a circular pool filled with opaque water)
-
Submerged platform
-
Scopolamine
-
This compound
-
Vehicle
-
Animal subjects (rats)
-
Video tracking software
Procedure:
-
Animal Groups: Divide rats into groups: Control (vehicle), Scopolamine-only, this compound-only, and Scopolamine + this compound.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle for a predetermined period (e.g., 10 consecutive days). On testing days, administer scopolamine (e.g., 2 mg/kg, i.p.) 30 minutes before the MWM task to induce cognitive impairment.[17]
-
MWM Training (Acquisition Phase):
-
Train the rats for 3-5 consecutive days.
-
Each day consists of multiple trials where the rat is placed in the pool from different starting positions and must find the hidden platform.
-
Record the time taken to find the platform (escape latency) and the path taken.
-
-
Probe Trial (Memory Retention):
-
On the day after the last training session, remove the platform from the pool.
-
Allow the rat to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located).
-
-
Data Analysis:
-
Analyze the escape latency during the training phase to assess learning.
-
Analyze the time spent in the target quadrant during the probe trial to assess memory retention.
-
-
Statistical Analysis: Use repeated measures ANOVA for the acquisition phase and one-way ANOVA for the probe trial to compare the performance between groups.
Protocol 3: In Vitro Dopamine Release Assay
This protocol details a method to measure dopamine release from neuronal cell lines like PC12 or SH-SY5Y.
Materials:
-
PC12 or SH-SY5Y cells
-
Cell culture medium and supplements
-
This compound
-
High potassium (K+) solution (for depolarization)
-
Dopamine ELISA kit
-
Bradford reagent for protein quantification
Procedure:
-
Cell Culture and Treatment:
-
Culture PC12 or SH-SY5Y cells under standard conditions. Differentiate SH-SY5Y cells into a neuronal phenotype if required.
-
Treat the cells with this compound (e.g., 100 µM) for desired time points (e.g., 6 and 12 hours).[2]
-
-
Stimulation of Dopamine Release:
-
After treatment, wash the cells and stimulate with a high K+ solution (e.g., 50 mM) to induce depolarization and subsequent neurotransmitter release.[2]
-
Collect the supernatant containing the released dopamine.
-
-
Dopamine Quantification:
-
Measure the dopamine concentration in the collected samples using a dopamine ELISA kit according to the manufacturer's instructions.[2]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the total protein concentration using the Bradford assay.
-
Normalize the dopamine release to the total protein content to account for variations in cell number.
-
-
Statistical Analysis: Compare the dopamine release in this compound-treated cells to untreated control cells using a Student's t-test.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound enhances dopamine release by binding to Munc18-1 and Rab4.
Caption: this compound upregulates GLT-1 expression in astrocytes.
Caption: Workflow for assessing this compound in a rat model of Alzheimer's.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound increases dopamine release in neuronal cells through a mechanism involving enhanced vesicle trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound increases dopamine release in neuronal cells through a mechanism involving enhanced vesicle trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Upregulation of Glutamate Transporter 1 by this compound Administration and Attenuation of Allodynia and Hyperalgesia in Neuropathic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its Potential Therapeutic Effects on the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound: a potential abuse-deterrent and CNS-active therapeutic - Scott Rawls [grantome.com]
- 10. This compound enhances glutamate transporter subtype I (GLT-1) expression and decreases reinforcing efficacy of cocaine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound: A Novel Potential Agent in Prevention and Treatment of Scopolamine-Induced Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound inhibits MPP+-induced ROS generation and subsequent loss of dopaminergic cells☆ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. This compound: a competitive inhibitor of beta-lactamases with novel anxiolytic-like activity and minimal side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular and Behavioral Neuroprotective Effects of this compound and Crocin in Haloperidol-Induced Tardive Dyskinesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Clavulanic Acid as a Tool for Overcoming Antibiotic Resistance In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence and spread of antibiotic resistance represent a critical global health challenge. One of the primary mechanisms of resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy, is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. Clavulanic acid, a β-lactamase inhibitor isolated from Streptomyces clavuligerus, offers a powerful strategy to counteract this resistance mechanism.[1] Although possessing weak intrinsic antibacterial activity, this compound irreversibly binds to and inactivates many types of β-lactamase enzymes.[2][3] This action protects co-administered β-lactam antibiotics from degradation, thereby restoring their efficacy against resistant bacterial strains.
These application notes provide a comprehensive overview and detailed protocols for the in vitro evaluation of this compound in combination with β-lactam antibiotics to overcome antibiotic resistance.
Mechanism of Action
This compound functions as a "suicide inhibitor." It competitively binds to the active site of a susceptible β-lactamase. The resulting acyl-enzyme intermediate is stable and undergoes further chemical rearrangement to form an irreversibly inactivated complex, effectively removing the enzyme from the battlefield and allowing the partner antibiotic to reach its target, the penicillin-binding proteins (PBPs), and disrupt bacterial cell wall synthesis.
Caption: Mechanism of this compound in overcoming β-lactamase mediated resistance.
Data Presentation
The following tables summarize the in vitro activity of amoxicillin and ticarcillin, alone and in combination with this compound, against various bacterial species. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. A significant reduction in the MIC of the β-lactam antibiotic in the presence of this compound indicates the overcoming of resistance.
Table 1: In Vitro Activity of Amoxicillin in Combination with this compound
| Bacterial Species | Amoxicillin MIC (µg/mL) | Amoxicillin + this compound (10 mg/L) MIC (µg/mL) | Fold Reduction in MIC |
| Staphylococcus aureus (β-lactamase +) | >128 | 0.5 - 2 | >64 |
| Escherichia coli (β-lactamase +) | >128 | 4 - 16 | >8 |
| Klebsiella pneumoniae (β-lactamase +) | >128 | 8 - 32 | >4 |
| Proteus mirabilis (β-lactamase +) | >128 | 2 - 8 | >16 |
Data compiled from literature demonstrating the potentiation of amoxicillin in the presence of this compound against resistant strains.[4]
Table 2: In Vitro Activity of Ticarcillin in Combination with this compound
| Bacterial Species | Ticarcillin MIC (µg/mL) | Ticarcillin + this compound (2 µg/mL) MIC (µg/mL) | Fold Reduction in MIC |
| Pseudomonas aeruginosa | 16 - 32 | 16 - 32 | ~1 |
| Xanthomonas maltophilia | >256 | 16 | >16 |
| Haemophilus spp. | >32 | 1 - 4 | >8 |
| Bacteroides fragilis | >256 | 8 | >32 |
Data highlights the spectrum of activity for ticarcillin/clavulanic acid combinations, with notable efficacy against certain non-fermenting and anaerobic bacteria.[5][6]
Table 3: IC50 Values of this compound Against Various β-Lactamases
| β-Lactamase Type (Class) | IC50 of this compound (µM) |
| TEM-1 (A) | 0.008 - 0.12 |
| SHV-1 (A) | ~0.1 |
| AmpC (C) | >100 |
| OXA-1 (D) | ~10 |
IC50 values indicate the concentration of this compound required to inhibit 50% of the β-lactamase activity. Lower values denote higher potency. This compound is highly effective against Class A enzymes but less so against Class C.[3][7]
Experimental Protocols
A systematic in vitro evaluation of this compound's ability to overcome antibiotic resistance typically follows a tiered approach, from determining basic susceptibility to characterizing the nature of the interaction and its dynamics over time.
References
- 1. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. researchgate.net [researchgate.net]
- 4. In vitro-activity of this compound and amoxicillin combined against amoxicillin-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ticarcillin/clavulanic acid: determination of minimal inhibitory concentrations against bacterial strains isolated from patients in intensive care units. Comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clavulanate Induces Expression of the Pseudomonas aeruginosa AmpC Cephalosporinase at Physiologically Relevant Concentrations and Antagonizes the Antibacterial Activity of Ticarcillin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methods for Combining Clavulanic Acid with Novel β-Lactam Antibiotics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for combining clavulanic acid, a potent β-lactamase inhibitor, with novel β-lactam antibiotics to overcome bacterial resistance. The included protocols and data are intended to guide researchers in the in vitro evaluation and formulation of such combinations.
Introduction
The emergence of bacterial resistance to β-lactam antibiotics, primarily through the production of β-lactamase enzymes, poses a significant threat to global health. This compound, a β-lactamase inhibitor, can be combined with β-lactam antibiotics to protect them from degradation by these enzymes, thereby restoring their efficacy.[1] While the combination of amoxicillin and this compound is well-established, there is growing interest in pairing this compound with novel β-lactam antibiotics, such as newer generation cephalosporins and carbapenems, to combat multidrug-resistant pathogens.[2][3]
This document outlines the key experimental procedures for assessing the synergistic activity of this compound with novel β-lactams, determining their combined efficacy through minimum inhibitory concentration (MIC) testing, and analyzing their concentrations in formulations.
Data Presentation: In Vitro Efficacy of this compound Combinations
The following tables summarize the in vitro activity of this compound in combination with various β-lactam antibiotics against specific bacterial strains. The data is presented as Minimum Inhibitory Concentrations (MICs), which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. A significant reduction in the MIC of the β-lactam antibiotic in the presence of this compound indicates synergistic activity.
Table 1: Activity of Carbapenem-Clavulanate Combinations against Mycobacterium tuberculosis [4]
| Antibiotic Combination | MIC (mg/L) without Clavulanate | MIC (mg/L) with 2.5 mg/L Clavulanate | Fold Reduction in MIC |
| Imipenem | 16 | 1 | 16 |
| Meropenem | 8 | 1 | 8 |
| Ertapenem | 16 | 4 | 4 |
Table 2: Modal MICs of Tebipenem and Meropenem with and without this compound against Mycobacterium tuberculosis Complex [5]
| Antibiotic Combination | Modal MIC (mg/L) of Carbapenem Alone | Modal MIC (mg/L) of Carbapenem with this compound |
| Tebipenem + this compound (2 or 4 mg/L) | 16 | 1 |
| Meropenem + this compound (2 or 4 mg/L) | 32 | 4 |
Table 3: Activity of Cefaclor in Combination with this compound against ESBL-Producing E. coli [6]
| Antibiotic Combination | MIC50 (µg/mL) of Cefaclor Alone | MIC50 (µg/mL) of Cefaclor with this compound | MIC90 (µg/mL) of Cefaclor Alone | MIC90 (µg/mL) of Cefaclor with this compound |
| Cefaclor + this compound | >128 | 8 | >128 | 64 |
Table 4: MICs of Faropenem and Tebipenem Combinations against Fully Susceptible M. tuberculosis Strains [7]
| Antibiotic Combination (this compound at 2.5 mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Modal MIC (mg/L) |
| Faropenem + this compound | 2 | 32 | 2 |
| Tebipenem + this compound | 1 | 64 | 0.125 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are synthesized from established methods and can be adapted for specific novel β-lactam antibiotics.
Protocol 1: Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to evaluate the in vitro interaction of two antimicrobial agents.[8][9]
Objective: To determine the fractional inhibitory concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a β-lactam/clavulanic acid combination.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Stock solutions of the novel β-lactam antibiotic and this compound of known concentrations
-
Bacterial inoculum standardized to 0.5 McFarland turbidity (approximately 1.5 x 10^8 CFU/mL), then diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.[10]
-
Multichannel pipette
Procedure:
-
Dispense 50 µL of MHB into each well of a 96-well plate.
-
Create serial twofold dilutions of the novel β-lactam antibiotic along the x-axis of the plate.
-
Create serial twofold dilutions of this compound along the y-axis of the plate.
-
The result is a matrix of wells containing various concentrations of both agents.
-
Inoculate each well with 100 µL of the standardized bacterial suspension.
-
Include control wells with each antibiotic alone, as well as a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity.
Data Analysis: Calculate the FIC index as follows: FIC Index = FIC of drug A + FIC of drug B Where:
-
FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)
-
FIC of drug B = (MIC of drug B in combination) / (MIC of drug B alone)
Interpretation of FIC Index:
-
≤ 0.5: Synergy
-
0.5 to 4: Indifference or additive effect
-
4: Antagonism
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of the combination.
Objective: To determine the lowest concentration of the novel β-lactam antibiotic, in the presence of a fixed concentration of this compound, that inhibits bacterial growth.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Stock solution of the novel β-lactam antibiotic
-
Stock solution of this compound (to be used at a fixed concentration, e.g., 2 or 4 mg/L)
-
Bacterial inoculum standardized to 0.5 McFarland and diluted to a final concentration of 5 x 10^5 CFU/mL in the wells.
Procedure:
-
Prepare a working solution of MHB containing the fixed concentration of this compound.
-
Dispense 100 µL of the this compound-containing MHB into the wells of a 96-well plate.
-
Create serial twofold dilutions of the novel β-lactam antibiotic in the wells.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control (this compound only) and a sterility control.
-
Incubate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the novel β-lactam that shows no visible growth.
Protocol 3: Time-Kill Assay
This assay provides information on the bactericidal or bacteriostatic activity of the combination over time.[11]
Objective: To assess the rate of bacterial killing by the novel β-lactam and this compound combination at specific concentrations.
Materials:
-
Flasks or tubes with appropriate growth medium
-
Novel β-lactam antibiotic and this compound at desired concentrations (e.g., 1x, 2x, or 4x the MIC)
-
Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL
-
Agar plates for colony counting
-
Sterile saline for dilutions
Procedure:
-
Set up flasks containing:
-
Growth medium only (growth control)
-
Novel β-lactam alone
-
This compound alone
-
Novel β-lactam and this compound combination
-
-
Inoculate each flask with the bacterial suspension.
-
Incubate at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions in sterile saline and plate onto agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
Data Analysis: Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
Protocol 4: High-Performance Liquid Chromatography (HPLC) for Quantification
An HPLC method is essential for determining the concentration of both the novel β-lactam and this compound in a formulation for quality control and stability studies.[12][13]
Objective: To develop and validate a method for the simultaneous quantification of the novel β-lactam and this compound.
General Method Parameters (to be optimized for specific molecules):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., methanol or acetonitrile). The pH is critical for the stability of both compounds.[12]
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV detection at a wavelength where both compounds have adequate absorbance (e.g., 220 nm).[13]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Procedure:
-
Standard Preparation: Prepare stock solutions of the novel β-lactam and potassium clavulanate reference standards in an appropriate diluent (e.g., water or mobile phase). Create a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Dissolve the formulated product in the diluent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm filter before injection.
-
Chromatographic Run: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Construct a calibration curve for each compound by plotting peak area versus concentration. Determine the concentration of the novel β-lactam and this compound in the samples from the calibration curve.
Method Validation: The method should be validated according to ICH guidelines for accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Mechanism of action of a β-lactam/clavulanic acid combination.
Caption: Workflow for evaluating the in vitro synergy of a new combination.
Caption: Relationship between formulation, analysis, and quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. jwatch.org [jwatch.org]
- 3. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use | MDPI [mdpi.com]
- 4. Activity of Carbapenems Combined with Clavulanate against Murine Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. In Vitro Activity of Cefaclor/Beta-Lactamases Inhibitors (this compound and Sulbactam) Combination Against Extended-Spectrum Beta-Lactamase Producing Uropathogenic E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. emerypharma.com [emerypharma.com]
- 10. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. actascientific.com [actascientific.com]
- 12. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and this compound Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Clavulanic Acid in Clinical Microbiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clavulanic acid is a potent, mechanism-based inhibitor of a wide range of β-lactamase enzymes produced by various bacteria.[1][2] While it possesses weak intrinsic antibacterial activity, its primary role in clinical microbiology is to protect β-lactam antibiotics from enzymatic inactivation.[1][3] By irreversibly binding to and inactivating β-lactamases, this compound restores the efficacy of partner antibiotics, such as amoxicillin and ticarcillin, against otherwise resistant bacterial strains.[1][2][3] This application note provides an overview of the key applications of this compound in a research setting, complete with detailed experimental protocols and quantitative data to guide laboratory investigations.
Mechanism of Action
This compound is structurally similar to penicillin and contains a β-lactam ring. This structural mimicry allows it to bind to the active site of β-lactamase enzymes.[1][4] It acts as a "suicide inhibitor"; following binding, the this compound molecule is restructured, leading to the creation of a highly reactive species that covalently bonds with amino acid residues in the active site of the enzyme, causing permanent inactivation.[1] This prevents the enzyme from hydrolyzing the β-lactam ring of the partner antibiotic, allowing the antibiotic to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.[5]
References
Application Notes and Protocols for Measuring Clavulanic Acid Concentration in Culture Media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative determination of clavulanic acid in fermentation culture media. The protocols described herein are essential for monitoring product yield during process development and for quality control in manufacturing settings. Three primary techniques are detailed: High-Performance Liquid Chromatography (HPLC), Spectrophotometry, and a Microbiological Bioassay.
High-Performance Liquid Chromatography (HPLC) with Imidazole Derivatization
HPLC is a highly specific and sensitive method for the quantification of this compound. To enhance its chromatographic retention and detection, a pre-column derivatization step with imidazole is employed, which creates a stable chromophore.[1][2]
Protocol: HPLC Analysis of this compound
1. Sample Preparation and Derivatization:
-
Centrifuge the culture broth to remove cells and particulate matter.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
To 1.0 mL of the filtered supernatant, add 1.0 mL of imidazole solution (20% w/v).
-
Incubate the mixture at 30°C for 30 minutes in a mixing block.[3] This reaction opens the β-lactam ring of this compound and forms a stable imidazole derivative that absorbs strongly at 311 nm.[4][5]
2. Chromatographic Conditions:
-
HPLC System: An Agilent 1260 HPLC system or equivalent.[6]
-
Column: A reversed-phase C18 column (e.g., Zorbax Eclipse XDB-C18, 5 µm, 4.6 x 250 mm) is commonly used.[2][3][6]
-
Mobile Phase: A mixture of 0.1 M KH₂PO₄ buffer and methanol (94:6 v/v) is a typical mobile phase.[2] The pH of the mobile phase is often adjusted to around 5.0-5.5.[6][7][8]
-
Detection: UV detection at 311 nm for the imidazole derivative.[2][4]
-
Column Temperature: Maintained at 30°C.[6]
3. Calibration Curve:
-
Prepare a series of standard solutions of this compound (e.g., lithium clavulanate) in the range of 0.2 to 400 mg/L.[1]
-
Derivatize the standards using the same imidazole procedure as the samples.
-
Inject the derivatized standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
4. Quantification:
-
Inject the derivatized sample into the HPLC system.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based quantification of this compound.
Spectrophotometric Assay
This method also relies on the reaction of this compound with imidazole to form a chromophore, which can be quantified by measuring its absorbance at 312 nm.[10] It is a simpler and faster alternative to HPLC, suitable for rapid screening.
Protocol: Imidazole-Based Spectrophotometric Assay
1. Reagents:
-
Imidazole solution (1 M in 0.1 M potassium phosphate buffer, pH 7.0).
-
Potassium phosphate buffer (0.1 M, pH 7.0).
2. Assay Procedure:
-
Prepare samples by centrifuging and filtering the culture broth as described for the HPLC method.
-
In a cuvette, mix 0.5 mL of the filtered sample with 2.5 mL of the imidazole solution.
-
For the blank, mix 0.5 mL of the filtered sample with 2.5 mL of the potassium phosphate buffer.
-
Incubate both the sample and blank cuvettes at 30°C for 15 minutes.
-
Measure the absorbance of the sample against the blank at 312 nm.
3. Calibration and Quantification:
-
Prepare a calibration curve using standard solutions of this compound (e.g., 2 to 20 µg/mL).[10]
-
Calculate the concentration of this compound in the sample based on the standard curve.
Logical Relationship for Spectrophotometric Assay
Caption: Principle of the spectrophotometric assay for this compound.
Microbiological Bioassay
A bioassay provides a measure of the biological activity of this compound, specifically its ability to inhibit β-lactamase enzymes. This method is particularly useful for screening large numbers of mutants for overproduction of active this compound.[11] A common indicator organism is a β-lactamase producing strain of Klebsiella pneumoniae.[12][13][14]
Protocol: Agar Diffusion Bioassay
1. Materials:
-
Indicator organism: A β-lactamase producing strain of Klebsiella pneumoniae.
-
Assay medium: Nutrient agar or Mueller-Hinton agar.
-
Penicillin G solution.
2. Inoculum Preparation:
-
Grow the Klebsiella pneumoniae strain in a suitable broth medium overnight.
-
Dilute the culture to a standardized turbidity (e.g., 0.5 McFarland standard).
3. Assay Plate Preparation:
-
Seed the molten agar medium with the prepared inoculum and pour into petri dishes.
-
Incorporate a sub-inhibitory concentration of Penicillin G into the agar, which the β-lactamase from the indicator strain would normally degrade.
-
Once the agar has solidified, create wells of a uniform diameter (e.g., 6 mm) in the agar.
4. Assay Procedure:
-
Add a fixed volume (e.g., 50 µL) of the filtered culture supernatant and this compound standards to the wells.
-
Incubate the plates at 37°C for 18-24 hours.
5. Interpretation:
-
This compound will diffuse into the agar and inhibit the β-lactamase produced by Klebsiella pneumoniae.
-
This inhibition protects the Penicillin G from degradation, resulting in a zone of growth inhibition around the wells.
-
Measure the diameter of the inhibition zones.
-
Construct a standard curve by plotting the zone diameter against the logarithm of the this compound concentration.
-
Determine the concentration of active this compound in the samples from the standard curve.
Experimental Workflow for Bioassay
Caption: Workflow for the microbiological bioassay of this compound.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different analytical methods for this compound quantification.
| Parameter | HPLC | Derivative Spectrophotometry | Colorimetric Assay |
| Linearity Range | 0.2 - 400 mg/L[1] | 1 - 10 µg/mL[15] | 50 µg/L - 10 mg/L[11] |
| Limit of Detection (LOD) | 0.01 mg/L[1] | Not Reported | 50 µg/L[11] |
| Limit of Quantification (LOQ) | 0.02 mg/L[1] | Not Reported | Not Reported |
| Recovery | ~103.8%[1] | Not Reported | Not Reported |
| Key Advantage | High specificity and sensitivity | Simple and rapid | High throughput screening |
| Key Disadvantage | Requires derivatization and specialized equipment | Lower specificity than HPLC | Indirect measurement of activity |
Note: The performance of each method can vary depending on the specific instrumentation, reagents, and experimental conditions.
References
- 1. An improved HPLC-DAD method for this compound quantification in fermentation broths of Streptomyces clavuligerus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Assay of amoxicillin and this compound, the components of Augmentin, in biological fluids with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and this compound Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and this compound in Injection [scirp.org]
- 9. scienceopen.com [scienceopen.com]
- 10. Spectrophotometric assay of this compound by reaction with imidazole - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Development of a colorimetric assay for rapid quantitative measurement of this compound in microbial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Breaking Antimicrobial Resistance: High-Dose Amoxicillin with this compound for Urinary Tract Infections Due to Extended-Spectrum Beta-Lactamase (ESBL)-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 13. brieflands.com [brieflands.com]
- 14. Breaking Antimicrobial Resistance: High-Dose Amoxicillin with this compound for Urinary Tract Infections Due to Extended-Spectrum Beta-Lactamase (ESBL)-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Clavinox™ (Clavulanic Acid) for In Vitro Assays
Welcome to the technical support center for Clavinox™, our high-purity clavulanic acid for research and development. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your in vitro assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Q1: I am not observing the expected potentiation of my beta-lactam antibiotic. What are the common causes?
A1: Several factors can lead to a lack of synergistic effect. Consider the following possibilities:
-
This compound Degradation: this compound is highly sensitive to temperature and pH.[1][2] Improper storage or handling can lead to significant degradation and loss of activity. After reconstitution, suspensions should be stored in a refrigerator (2–8°C) to ensure stability.[3] Studies show that at 28°C, this compound in suspension can degrade by as much as 72.3% over 7 days, whereas at 8°C, degradation is minimal (around 12.9%).[2]
-
Incorrect Concentration: The concentration of this compound is critical. While it has weak antibacterial activity on its own, its role is to inhibit β-lactamase enzymes.[4][5] Using a concentration that is too low may not be sufficient to inhibit the enzymatic activity, especially with high bacterial inocula.
-
Bacterial Resistance Mechanism: The resistance of the bacterial strain may not be mediated by a β-lactamase that is susceptible to this compound. This compound is a potent inhibitor of many, but not all, β-lactamase enzymes.[6]
-
High Inoculum Effect: A very high bacterial density can produce a large amount of β-lactamase, which may overwhelm the fixed concentration of this compound, reducing its effectiveness.[7] This effect has been observed in studies with E. coli.[7]
Q2: My Minimum Inhibitory Concentration (MIC) results are inconsistent across experiments. What should I verify?
A2: Inconsistent MIC results are often traced back to subtle variations in experimental conditions.
-
Reagent Stability: Ensure that your this compound stock solution is freshly prepared or has been stored correctly at 2-8°C for a limited time.[8] Amoxicillin is generally more stable than this compound at room temperature.[3]
-
Inoculum Preparation: Standardize your inoculum density, typically to 104 or 105 CFU/mL.[7][9] Variations in the number of bacteria can significantly alter MIC values.
-
pH of Media: The pH of your culture media should be controlled and consistent, as pH can affect both the stability of this compound and the activity of the antibiotic.[1]
-
Choice of Fixed Concentration vs. Fixed Ratio: Different susceptibility testing guidelines (e.g., CLSI, EUCAST) may recommend different approaches. The NCCLS (now CLSI) guidelines often use a fixed ratio of amoxicillin to this compound (e.g., 2:1), while other methods use a fixed concentration of this compound.[9][10] Using a fixed concentration can sometimes provide more consistent potentiation.[9]
Q3: How do I choose the optimal concentration of this compound for my assay?
A3: The optimal concentration depends on the bacterial species, the specific β-lactam antibiotic used, and the goal of the assay.
-
For Susceptibility Testing (MIC): A common approach is to use a fixed concentration of this compound across all dilutions of the β-lactam antibiotic. This helps determine the antibiotic's MIC in the presence of β-lactamase inhibition.
-
For Synergy Testing: A checkerboard (or broth microdilution) assay is the gold standard. This method involves testing various combinations of the β-lactam and this compound to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies synergy.
The following table summarizes concentrations used in various in vitro studies.
| Organism(s) | β-Lactam Partner | This compound Conc. | Assay Type | Finding | Reference |
| B. catarrhalis | Amoxicillin | 0.01 mg/L | Agar Dilution | Inhibited all strains when combined with 0.5 mg/L amoxicillin. | [11] |
| H. influenzae | Amoxicillin | 0.12 mg/L | Agar Dilution | Rendered 75% of strains fully sensitive to amoxicillin. | [11] |
| Enterobacteriaceae | Ampicillin | 8 µg/mL | Agar Dilution | Lowered the ampicillin MIC to therapeutically achievable levels for many resistant strains. | [12] |
| H. influenzae | Amoxicillin | 0.36 µg/mL | Broth Dilution | Inhibited 7 of 8 resistant strains when combined with 0.36 µg/mL amoxicillin. | [13] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a β-lactamase inhibitor. Many antibiotic-resistant bacteria produce enzymes called β-lactamases, which destroy β-lactam antibiotics (like penicillins and cephalosporins) by breaking open their core β-lactam ring. This compound contains its own β-lactam ring that binds strongly to the active site of these enzymes, effectively inactivating them.[5] This protects the partner antibiotic from destruction, allowing it to kill the bacteria.[14]
Caption: Mechanism of this compound Action.
Q2: What are the recommended storage and handling conditions for this compound solutions?
A2: this compound is unstable in aqueous solutions, and its stability is highly dependent on temperature.
-
Powder Form: Store the lyophilized powder at the recommended temperature, typically -20°C, and protected from moisture.
-
Reconstituted Solutions: Once reconstituted, solutions should be stored at 2-8°C (refrigerated) and used as quickly as possible.[3] Avoid repeated freeze-thaw cycles. Storing reconstituted suspensions at room temperature (20-25°C) or higher leads to rapid degradation.[2][8]
The following table summarizes the stability of this compound under different temperature conditions. The "T90" value represents the time it takes for the concentration to fall to 90% of its initial value.
| Temperature | T90 (Time to 90% Concentration) | Reference |
| 4°C | 152 hours | [15][16] |
| 25°C | 26 hours | [15][16] |
| 37°C | 6.4 hours | [15][16] |
Q3: How do I perform an in vitro synergy test using the checkerboard method?
A3: The checkerboard broth microdilution assay is a standard method to assess synergy. It allows for the calculation of the Fractional Inhibitory Concentration (FIC) index.
Experimental Protocol: Checkerboard Synergy Assay
-
Prepare Stock Solutions: Prepare stock solutions of your β-lactam antibiotic and this compound in the appropriate solvent and sterilize by filtration.
-
Serial Dilutions:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the β-lactam antibiotic along the x-axis (e.g., columns 1-10).
-
Perform serial twofold dilutions of this compound along the y-axis (e.g., rows A-G).
-
The result is a grid where each well contains a unique combination of concentrations. Include control wells with no drug, antibiotic only, and this compound only.
-
-
Inoculate: Add a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) to each well.
-
Incubate: Incubate the plate at the optimal temperature for the test organism (e.g., 35°C ± 2°C) for 16-20 hours.[17]
-
Determine MICs: Read the MIC for each drug alone and the MIC of each drug in the presence of the other. The MIC is the lowest concentration that completely inhibits visible growth.[17]
-
Calculate FIC Index:
-
FIC of Antibiotic A = (MIC of A in combination) / (MIC of A alone)
-
FIC of this compound B = (MIC of B in combination) / (MIC of B alone)
-
ΣFIC (FIC Index) = FIC of A + FIC of B
-
-
Interpret Results:
-
Synergy: ΣFIC ≤ 0.5
-
Additive/Indifference: 0.5 < ΣFIC ≤ 4.0
-
Antagonism: ΣFIC > 4.0[18]
-
Caption: Workflow for a Checkerboard Synergy Assay.
References
- 1. Frontiers | Fermentation Conditions that Affect this compound Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]
- 2. Insufficient Stability of this compound in Widely Used Child-Appropriate Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ripublication.com [ripublication.com]
- 4. Comparative Evaluation of the in-vitro Activity of Six β-lactam/β-lactamase Inhibitor Combinations against Gram Negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. japsonline.com [japsonline.com]
- 9. Effects of Following National Committee for Clinical Laboratory Standards and Deutsche Industrie Norm-Medizinische Mikrobiologie Guidelines, Country of Isolate Origin, and Site of Infection on Susceptibility of Escherichia coli to Amoxicillin-Clavulanate (Augmentin) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Effect of low concentrations of this compound on the in-vitro activity of amoxycillin against beta-lactamase-producing Branhamella catarrhalis and Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An in vitro evaluation of this compound, a potent, broad-spectrum beta-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. In-vitro sensitivity of amoxicillin/clavulanic acid (Augmentin) to isolated beta-lactamases and in-vitro antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of Amoxicillin and this compound in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. apec.org [apec.org]
- 18. In vitro Antimicrobial Synergy Testing of Extensively Drug-Resistant Clinical Isolates at an Organ Transplant Center in Nepal - PMC [pmc.ncbi.nlm.nih.gov]
"storage conditions to prevent Clavulanic Acid degradation"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of Clavulanic Acid to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound is a β-lactamase inhibitor that is highly sensitive to environmental conditions. The primary factors leading to its degradation are exposure to moisture (hydrolysis), elevated temperatures, and inappropriate pH levels in aqueous solutions.[1][2][3] It is particularly unstable in aqueous solutions where its β-lactam ring is susceptible to nucleophilic attack, leading to loss of activity.[2][4]
Q2: What is the optimal pH for maintaining the stability of this compound in aqueous solutions?
A2: this compound exhibits its maximum stability in slightly acidic to neutral pH, typically within the range of 6.0 to 7.2.[5][6] Degradation accelerates significantly in both acidic and alkaline conditions.[2][7] For instance, the degradation rate at pH 7.0 is considerably higher than at pH 6.2, and this difference increases with rising temperature.[2]
Q3: How does temperature affect the stability of this compound?
A3: Elevated temperatures significantly accelerate the degradation of this compound.[1][3] For reconstituted oral suspensions, storage at refrigerated temperatures (2-8°C) is crucial to maintain stability.[8][9][10] At room temperature (e.g., 20-29°C), degradation is much more rapid.[9][11] In solid form, while more stable than in solution, high temperatures can still promote degradation, especially in the presence of humidity.[12]
Q4: Is this compound sensitive to light?
A4: While temperature and pH are the most critical factors, exposure to light can also contribute to the degradation of this compound, particularly in solution. For reconstituted injectable solutions, storage in the dark is recommended to minimize degradation.
Q5: How should solid Potassium Clavulanate be stored?
A5: Solid Potassium Clavulanate is hygroscopic and should be stored in a dry environment, with a relative humidity (RH) of 30% or less being desirable.[13] It should be kept in tightly sealed containers at controlled room temperature, protected from heat and moisture. Manufacturing processes for formulations containing this compound are often carried out at a relative humidity of 20% or lower and a temperature between 20 and 25°C.[14]
Q6: For how long is a reconstituted oral suspension of Amoxicillin-Clavulanic Acid stable?
A6: Reconstituted oral suspensions of Amoxicillin-Clavulanic Acid must be stored in a refrigerator (2-8°C) and are typically stable for 5 to 7 days.[10][11] After this period, a significant loss of this compound potency can occur. At a higher ambient temperature of 28°C, a study showed a 72.3% degradation of this compound in suspension after 7 days, compared to 12.9% at 8°C.[8][9][15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound activity in a solution-based assay. | Inappropriate pH of the buffer or medium. this compound is most stable at a pH between 6.0 and 7.2.[5] | Verify and adjust the pH of your solution to be within the optimal range. Use a well-buffered system to maintain pH stability throughout the experiment. |
| High storage temperature. Degradation kinetics are highly dependent on temperature.[1] | Store stock solutions and experimental samples at refrigerated temperatures (2-8°C) or frozen (-20°C to -80°C) for short-term and long-term storage, respectively.[16][17] Avoid repeated freeze-thaw cycles. | |
| Presence of certain salts. Some inorganic salts can increase the instability of this compound in solution.[5][18] | If possible, minimize the concentration of salts in your buffers. If salts are necessary, conduct a preliminary stability study to assess their impact. | |
| Inconsistent results in solid-state stability studies. | Hygroscopicity and moisture absorption. Potassium Clavulanate is highly hygroscopic.[13] | Conduct experiments in a controlled humidity environment (ideally ≤30% RH).[13] Use appropriate packaging with desiccants. |
| Incompatible excipients. Some pharmaceutical excipients can interact with this compound, leading to degradation.[12] | Perform compatibility studies with all excipients using techniques like DSC or HPLC to identify potential interactions.[19] | |
| Precipitate formation in reconstituted solutions. | Degradation products. The degradation of this compound can lead to the formation of various byproducts.[4][20] | This may indicate significant degradation. Prepare fresh solutions and ensure proper storage conditions are met. Analyze the precipitate if necessary to identify degradation products. |
Data on this compound Stability
Table 1: Effect of Temperature on this compound Degradation in Aqueous Solutions
| Temperature | pH | Duration | Degradation (%) | Reference |
| 8°C | Not Specified | 7 days | 12.9% | [8][9][15] |
| 20°C | Not Specified | 7 days | ~40% | [9][11] |
| 23°C | Not Specified | 24 hours | 15.4% (in dispersible tablets) | [8][15] |
| 25°C | Not Specified | 26 hours | 10% | [21][22][23] |
| 27-29°C | Not Specified | 7 days | ~45% | [9] |
| 28°C | Not Specified | 7 days | 72.3% | [8][9][15] |
| 35°C | Not Specified | 7 hours | ~50% | [8][9] |
| 35°C | Not Specified | 24 hours | ~90% | [8][9] |
| 37°C | Not Specified | 6.4 hours | 10% | [21][22] |
Table 2: Influence of pH on this compound Stability
| pH | Temperature | Key Observation | Reference |
| 3.15 - 10.10 | 35°C | Degradation is about 10 times faster in alkaline solutions than in acidic media. | [7] |
| 5-6 | Not Specified | Found to be the most stable pH range in a study on process-scale degradation. | [3] |
| 6.2 | 10, 20, 25, 30, 40°C | More stable than at pH 7.0 across all temperatures. | [1][6] |
| 6.39 | 35°C | Maximal stability was attained at this pH. | [7] |
| 7.0 | 10, 20, 25, 30, 40°C | Degradation rate constants are considerably higher than at pH 6.2. | [2] |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Aqueous Solution by HPLC
Objective: To quantify the degradation of this compound in an aqueous solution under specific pH and temperature conditions over time.
Materials:
-
Potassium Clavulanate reference standard
-
High-purity water (HPLC grade)
-
Buffer salts (e.g., phosphate or citrate) to prepare a buffer of the desired pH
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Volumetric flasks, pipettes, and autosampler vials
-
Temperature-controlled incubator or water bath
-
pH meter
Methodology:
-
Preparation of Buffer Solution: Prepare a buffer solution of the desired pH (e.g., pH 6.2 phosphate buffer) and filter it through a 0.45 µm filter.
-
Preparation of this compound Stock Solution: Accurately weigh a known amount of Potassium Clavulanate and dissolve it in the prepared buffer to achieve a specific concentration (e.g., 100 µg/mL).
-
Stability Study Setup:
-
Transfer aliquots of the this compound stock solution into several autosampler vials.
-
Place the vials in a temperature-controlled environment set to the desired study temperature (e.g., 25°C).
-
-
HPLC Analysis:
-
Set up the HPLC system. A common method involves a C18 column and a mobile phase of a buffer and an organic solvent (e.g., methanol or acetonitrile). Detection is typically performed at a wavelength around 220-230 nm.
-
Immediately after preparation (t=0), inject a sample of the this compound solution to determine the initial concentration.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw a vial from the incubator and inject a sample into the HPLC system.
-
-
Data Analysis:
-
Calculate the concentration of this compound at each time point based on the peak area from the HPLC chromatogram and a standard calibration curve.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: Workflow for a this compound stability study.
Caption: Troubleshooting logic for this compound degradation issues.
References
- 1. Kinetic studies on this compound degradation [repositorio.unifesp.br]
- 2. researchgate.net [researchgate.net]
- 3. pH and temperature effects on process-scale degradation of this compound [morressier.com]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of this compound in Aqueous Solutions [jstage.jst.go.jp]
- 8. Insufficient Stability of this compound in Widely Used Child-Appropriate Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insufficient Stability of this compound in Widely Used Child-Appropriate Formulations [mdpi.com]
- 10. ripublication.com [ripublication.com]
- 11. japsonline.com [japsonline.com]
- 12. Solid-state stability and compatibility studies of clavulanate potassium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of packaging and storage conditions on the quality of amoxicillin-clavulanic acid – an analysis of Cambodian samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WO2021234724A1 - Pharmaceutical formulation containing stable granules of this compound - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Degradation Kinetics of this compound in Fermentation Broths at Low Temperatures | Semantic Scholar [semanticscholar.org]
- 17. Degradation Kinetics of this compound in Fermentation Broths at Low Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Degradation Kinetics of this compound in Fermentation Broths at Low Temperatures [mdpi.com]
- 19. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 20. Degradation of this compound in Aqueous Alkaline Solution : Isolation and Structural Investigation of Degradation Products [jstage.jst.go.jp]
- 21. dovepress.com [dovepress.com]
- 22. Stability of Amoxicillin and this compound in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Clavulanic Acid Activity & pH in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance regarding the impact of pH on clavulanic acid (CA) activity in culture media.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability in aqueous solutions?
A1: this compound exhibits its highest stability in a slightly acidic to neutral pH range.[1] Most studies indicate the optimal pH for minimizing degradation is between pH 6.0 and 7.2 .[2][3] Specifically, a pH of around 6.2 has been shown to be more stable than a pH of 7.0.[4][5] Maximum stability has been reported to be at pH 6.39.[1]
Q2: How do acidic and alkaline conditions affect this compound activity?
A2: Both acidic (low pH) and alkaline (high pH) environments significantly accelerate the degradation of this compound.[1][6] The presence of a carbonyl group linked to the β-lactam ring makes it susceptible to hydrolysis, a reaction catalyzed by both acids and bases.[2][3] Degradation is notably faster at acidic and alkaline pH values compared to neutral pH.[1][7]
Q3: Why is this compound less stable in my fermentation broth compared to a pure buffer solution?
A3: this compound is often much more unstable in a complex fermentation medium than in a simple buffered solution.[4][5] This increased instability can be attributed to other components present in the culture broth. It has been suggested that amino acids and other metabolites may attack the β-lactam ring, leading to its opening and a loss of activity.[2]
Q4: How does temperature interact with pH to affect this compound stability?
A4: Temperature has a significant effect on this compound degradation, and this effect is more pronounced at non-optimal pH values.[8] As expected, lower temperatures decrease the rate of hydrolysis and improve stability.[2][6] The highest stability is observed at slightly acidic pH (e.g., 6.2) combined with low temperatures (e.g., 10°C).[2] Conversely, the degradation rate increases substantially with rising temperatures, especially when the pH is outside the optimal 6.0-7.2 range.[6]
Q5: What are the best practices for maintaining pH and this compound activity during fermentation?
A5: For optimal production and stability of this compound during fermentation by Streptomyces clavuligerus, it is crucial to maintain controlled pH and temperature conditions.[2] Many successful fermentation protocols maintain a pH of 6.8 to 7.0.[9][10] While a lower temperature (e.g., 20°C) can reduce the degradation rate and lead to higher final concentrations, it may also slow the growth rate of the organism.[10][11] Therefore, a balance must be struck. Using a well-buffered medium and implementing automated pH control are essential for large-scale production.
Troubleshooting Guide
Problem: I am observing a rapid loss of this compound in my culture samples, even when stored at low temperatures.
-
Possible Cause 1: Post-sampling pH changes. The metabolic activity of residual cells in the sample can alter the pH, pushing it into an unstable range.
-
Solution: Immediately after sampling, centrifuge the broth to remove cells and store the supernatant at -80°C to minimize both enzymatic and chemical degradation.[2]
-
-
Possible Cause 2: Inappropriate sample processing for analysis. If using the common HPLC method involving imidazole derivatization, the derivatized product (a chromophore) is also unstable and can degrade, leading to inaccurate readings.[2][12]
-
Solution: Analyze the derivatized samples as quickly as possible. If immediate analysis is not possible, store the derivatized samples at 4°C for a short period, being mindful that degradation still occurs, albeit at a slower rate.[2]
-
Problem: My this compound yields during fermentation are consistently low despite using a high-producing strain.
-
Possible Cause 1: Suboptimal pH control. Even small deviations from the optimal pH range of 6.8-7.0 can significantly impact the net yield due to accelerated degradation.[3][9]
-
Solution: Calibrate your pH probes regularly and ensure your pH control system (acid/base addition) is responsive and does not cause large local pH fluctuations near the addition port.
-
-
Possible Cause 2: High ionic strength. The presence of certain salts in the culture medium can increase the rate of this compound degradation.[2][3]
Quantitative Data on this compound Degradation
The stability of this compound is highly dependent on both pH and temperature. The degradation often follows pseudo-first-order kinetics.[4][8]
Table 1: Effect of pH and Temperature on the Degradation Rate Constant (k) of this compound
| Source of this compound | pH | Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Reference |
|---|---|---|---|---|
| Fermentation Broth | 6.2 | 10 | 0.009 | [4] |
| Fermentation Broth | 7.0 | 10 | 0.012 | [4] |
| Fermentation Broth | 6.2 | 30 | 0.051 | [4] |
| Fermentation Broth | 7.0 | 30 | 0.117 | [4] |
| Pure Reagent | 6.2 | 10 | 0.003 | [2] |
| Pure Reagent | 7.0 | 10 | 0.004 |[2] |
Table 2: Stability of this compound at 24 Hours in Aqueous Solution
| pH | Percent Remaining after 24h | Reference |
|---|---|---|
| 3.0 | 0.3% | [1] |
| 7.0 | 41.4% | [1] |
| 10.0 | 11.7% |[1] |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC with Imidazole Derivatization
This method is a standard for accurately quantifying this compound. It involves derivatizing the CA with imidazole to form a stable chromophore that can be detected by UV spectrophotometry.[13]
1. Reagent Preparation:
- Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of methanol and a phosphate buffer.
- Imidazole Reagent: Prepare a 1 M imidazole solution in water, adjusting the pH to 6.8 with hydrochloric acid.
- This compound Standards: Prepare a stock solution of potassium clavulanate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) and create a series of dilutions for a standard curve.
2. Sample Preparation:
- Centrifuge the culture broth at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cells and debris.
- Filter the resulting supernatant through a 0.22 µm syringe filter.
- Dilute the filtered supernatant with the same buffer used for the standards to ensure the CA concentration falls within the linear range of the assay.
3. Derivatization and Analysis:
- Mix an equal volume of the prepared sample (or standard) with the 1 M imidazole reagent.
- Incubate the mixture at 30°C for 15-20 minutes to allow for the derivatization reaction to complete. The reaction results in a product that absorbs strongly at 311-313 nm.[13]
- Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18).
- Monitor the elution of the CA-imidazole derivative at 311 nm.
4. Quantification:
- Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
- Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: Rapid Colorimetric Assay for High-Throughput Screening
This assay is based on the inhibition of a β-lactamase enzyme by this compound and is suitable for rapidly screening a large number of samples.[14]
1. Principle:
- The assay uses a chromogenic cephalosporin substrate, such as nitrocefin, which is yellow.
- In the presence of a β-lactamase enzyme, nitrocefin is hydrolyzed, resulting in a color change to red, which can be measured spectrophotometrically (approx. 486 nm).
- This compound is a potent inhibitor of β-lactamase. The amount of CA in a sample is inversely proportional to the rate of nitrocefin hydrolysis.
2. Procedure:
- In a microplate well, combine a buffered solution, a standardized amount of β-lactamase, and the culture sample to be tested.
- Initiate the reaction by adding nitrocefin.
- Measure the change in absorbance over time at 486 nm.
- Compare the reaction rates of the test samples to a standard curve prepared with known concentrations of this compound to determine the CA concentration.
Visualizations
Caption: Experimental workflow for determining CA degradation kinetics at various pH values.
Caption: Relationship between environmental factors and this compound degradation.
References
- 1. akjournals.com [akjournals.com]
- 2. Degradation Kinetics of this compound in Fermentation Broths at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetic studies on this compound degradation [repositorio.unifesp.br]
- 6. researchgate.net [researchgate.net]
- 7. The stability of amoxicillin trihydrate and potassium clavulanate combination in aqueous solutions - Repository of the Academy's Library [real.mtak.hu]
- 8. pH and temperature effects on process-scale degradation of this compound [morressier.com]
- 9. This compound Overproduction: A Review of Environmental Conditions, Metabolic Fluxes, and Strain Engineering in Streptomyces clavuligerus [mdpi.com]
- 10. This compound Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Fermentation Conditions that Affect this compound Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]
- 12. Degradation Kinetics of this compound in Fermentation Broths at Low Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Development of a colorimetric assay for rapid quantitative measurement of this compound in microbial samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility and Stability Challenges of Clavulanic Acid in Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common solubility and stability issues encountered when working with clavulanic acid in a research setting.
Troubleshooting Guide
Issue 1: this compound fails to dissolve completely.
Possible Cause: Use of an inappropriate solvent or incorrect pH. This compound's solubility is highly dependent on the solvent and the pH of the solution.[1]
Solution:
-
Solvent Selection: this compound, often available as a potassium or sodium salt, is generally soluble in polar solvents.[1] For aqueous solutions, sterile, purified water is a good starting point. For non-aqueous applications, dimethyl sulfoxide (DMSO) and ethanol can be used, although solubility may be limited.[2][3]
-
pH Adjustment: The solubility of this compound in aqueous solutions is significantly influenced by pH.[1][4] It is more stable and soluble in a slightly acidic to neutral pH range.[4] Attempt to dissolve the compound in a buffer with a pH between 6.0 and 7.2.[5] Avoid highly acidic or alkaline conditions, as they can lead to rapid degradation.
Issue 2: A freshly prepared this compound solution quickly turns yellow or brown.
Possible Cause: Degradation of the this compound. This compound is sensitive to light and temperature, and its color may darken upon exposure and degradation.[1]
Solution:
-
Protect from Light: Prepare and store this compound solutions in amber vials or wrap containers in aluminum foil to protect them from light.
-
Temperature Control: Prepare solutions at low temperatures (e.g., on ice) and store them at recommended temperatures, typically 2-8°C for short-term storage.[6][7] For long-term storage, refer to the manufacturer's instructions, which may recommend freezing at -20°C or below.
-
Use Freshly Prepared Solutions: Due to its inherent instability in solution, it is always best to use freshly prepared this compound solutions for experiments.[8]
Issue 3: Inconsistent experimental results using this compound solutions.
Possible Cause: Degradation of this compound during the experiment, leading to a decrease in the effective concentration. The stability of this compound is affected by temperature, pH, and the presence of certain ions.[5][9][10]
Solution:
-
Maintain Optimal pH: Ensure the experimental buffer is within the optimal pH range of 6.0-7.2 for this compound stability.[5]
-
Control Temperature: Perform experiments at a consistent and controlled temperature. Lower temperatures generally decrease the rate of degradation.[10][11]
-
Avoid Incompatible Reagents: Be aware that certain buffer salts and metal ions can catalyze the degradation of this compound.[5][9][12] If possible, use buffers with minimal catalytic activity.
-
Time-Course Experiments: If experiments are lengthy, consider preparing fresh this compound solutions at intermediate time points to maintain a consistent concentration.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: For most biological experiments, sterile water or phosphate-buffered saline (PBS) at a pH between 6.0 and 7.2 is recommended.[5] this compound is also soluble in DMSO.[2][3] Always refer to the manufacturer's data sheet for specific solubility information.
Q2: At what pH is this compound most stable?
A2: this compound exhibits maximal stability in aqueous solutions at a pH of approximately 6.0 to 7.2.[12] Stability decreases significantly in more acidic or alkaline conditions.
Q3: How should I store this compound solutions?
A3: For short-term storage (up to 24 hours), store aqueous solutions at 2-8°C and protect from light.[6][7] For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended, though stability in a frozen state can also be limited.[11] It is always best to prepare solutions fresh before use.[8]
Q4: Can I use tap water to dissolve this compound?
A4: It is not recommended. Tap water can contain minerals and metal ions that may catalyze the degradation of this compound.[9] Always use high-purity, sterile water for preparing solutions.
Q5: Why is my this compound solution precipitating at high concentrations?
A5: Precipitation can occur if the solubility limit is exceeded, particularly at non-optimal pH values.[13] Lowering the pH below 7.7 for high concentrations of amoxicillin-clavulanate solutions can cause precipitation of amoxicillin.[13] Ensure the pH is within the optimal range and consider preparing a more dilute solution if precipitation persists.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| Water | Highly soluble (as salt) | Solubility and stability are pH-dependent. Optimal pH is 6.0-7.2.[5] |
| DMSO | Soluble | Can be used for stock solutions. Hygroscopic DMSO can affect solubility.[2][3] |
| Ethanol | Sparingly soluble | May require warming to aid dissolution.[2] |
Table 2: Effect of pH on the Stability of this compound in Aqueous Solution
| pH | Relative Stability | Degradation Rate |
| < 4.0 | Low | Rapid degradation |
| 4.0 - 5.0 | Moderate | Degradation occurs |
| 6.0 - 7.2 | High | Maximal stability observed.[5][12] |
| > 8.0 | Low | Rapid degradation, approximately 10 times faster than in acidic media.[12] |
Table 3: Effect of Temperature on the Stability of this compound
| Temperature | Stability | Notes |
| 2-8°C | Good (short-term) | Recommended for short-term storage of solutions.[6][7] |
| 20-25°C (Room Temp) | Poor | Significant degradation occurs within hours.[7][14][15] |
| 35-37°C | Very Poor | Rapid degradation.[7][12][16] |
| -20°C | Fair (long-term) | Recommended for longer-term storage, but repeated freeze-thaw cycles should be avoided. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Potassium Clavulanate in Water
-
Weigh the desired amount of potassium clavulanate powder in a sterile conical tube.
-
Add a small volume of sterile, cold (4°C) purified water to the powder.
-
Gently vortex or swirl the tube to dissolve the powder completely.
-
Adjust the final volume with cold, sterile purified water to achieve the desired concentration.
-
Verify the pH of the solution and, if necessary, adjust to pH 6.8 using dilute, sterile HCl or NaOH.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a sterile, light-protected container.
-
Use the solution immediately or store at 2-8°C for no longer than 24 hours. For longer storage, aliquot and freeze at -20°C or below.
Visualizations
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. akjournals.com [akjournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Stability of Amoxicillin and this compound in Separate Containers for Administration via a Y-Site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ripublication.com [ripublication.com]
- 9. The stability of amoxicillin trihydrate and potassium clavulanate combination in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pH and temperature effects on process-scale degradation of this compound [morressier.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability of this compound in Aqueous Solutions [jstage.jst.go.jp]
- 13. tandfonline.com [tandfonline.com]
- 14. japsonline.com [japsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Studies on this compound. Part 1. Stability of this compound in aqueous solutions of amines containing hydroxy groups - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
"analytical challenges in quantifying Clavulanic Acid in complex samples"
Welcome to the technical support center for the analytical quantification of Clavulanic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the unique challenges of measuring this compound in complex matrices.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Issue 1: Low or No this compound Peak Detected in HPLC-UV Analysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation during sample storage or preparation. this compound is highly unstable in aqueous solutions and at non-optimal pH and temperatures.[1][2][3] | 1. Ensure samples are collected and stored at low temperatures (e.g., -80°C) immediately after collection. 2. Perform sample preparation steps (e.g., protein precipitation, extraction) quickly and on ice. 3. Use a stabilizing agent in the collection tubes if possible. A 50% aqueous acetic acid solution has been used as a stabilizer.[4] 4. Analyze samples immediately after preparation. | A detectable and quantifiable peak for this compound should appear. |
| Insufficient UV absorbance. this compound has a weak chromophore, leading to low sensitivity with UV detection. | 1. Perform a pre-column or post-column derivatization with an imidazole reagent to form a chromophore that absorbs strongly at a higher wavelength (e.g., 311 nm).[5] 2. Increase the sample concentration if possible without overloading the column. 3. Optimize the detection wavelength (typically around 220 nm for underivatized this compound).[6][7] | Enhanced signal intensity and a clearly defined peak. |
| Poor chromatographic retention or peak shape. | 1. Adjust the mobile phase pH. A pH around 3.2 to 5.5 is often used.[5][8] 2. Optimize the organic modifier concentration in the mobile phase. 3. Ensure the column is properly conditioned and has not degraded. | Improved peak shape (symmetrical and sharp) and retention time. |
Issue 2: High Variability and Poor Reproducibility in LC-MS/MS Results
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Matrix effects (ion suppression or enhancement). Co-eluting endogenous components from the sample matrix can interfere with the ionization of this compound.[9] | 1. Improve sample clean-up using a more effective solid-phase extraction (SPE) protocol.[10][11] 2. Modify the chromatographic method to separate this compound from the interfering matrix components. 3. Use a stable isotope-labeled internal standard (if available) to compensate for matrix effects. 4. Evaluate different ionization sources (e.g., ESI, APCI) and polarities (positive or negative ion mode). Negative ion mode is common for this compound.[4][12] | Reduced variability between replicate injections and more consistent quantification. |
| In-source degradation. this compound can be unstable in the ion source of the mass spectrometer. | 1. Optimize the ion source parameters, such as temperature and voltages, to minimize degradation. | Increased signal intensity and stability of the parent ion. |
| Inconsistent sample preparation. | 1. Ensure precise and consistent timing for all steps of the sample preparation, especially incubation and extraction times. 2. Use an automated liquid handler for improved precision. | Lower relative standard deviation (RSD) for quality control samples. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during analysis?
A1: this compound is highly susceptible to degradation under several conditions. Key factors affecting its stability include:
-
pH: It is unstable at high pH.[2] Hydrolytic degradation follows pseudo-first-order kinetics with a pH minimum around pH 6.[13]
-
Temperature: Elevated temperatures significantly accelerate degradation.[1][3] Reconstituted oral suspensions show significant degradation at room temperature (20°C to 29°C) compared to refrigerated conditions (2-8°C).[1][14]
-
Aqueous Solutions: Stability in aqueous solutions is poor, with one study reporting about 50% degradation after 7 hours at 35°C.[1]
-
Hygroscopicity: this compound is hygroscopic, and exposure to moisture can lead to degradation. Storage at 30% relative humidity or less is desirable.[2]
Q2: How can I improve the sensitivity of my HPLC-UV method for this compound?
A2: Due to its weak native UV absorbance, several strategies can be employed to enhance detection sensitivity:
-
Derivatization: Reacting this compound with imidazole creates a derivative that absorbs strongly around 311 nm, significantly increasing the signal.[5]
-
Solid-Phase Extraction (SPE) and Pre-concentration: Using SPE for sample clean-up can also allow for the concentration of the analyte before injection.[15][16]
-
Microbore Chromatography: Employing a microbore column can increase sensitivity with conventional UV detectors.[15][16]
Q3: What are the common sample preparation techniques for quantifying this compound in biological fluids?
A3: The choice of sample preparation method depends on the complexity of the matrix and the analytical technique used. Common methods include:
-
Protein Precipitation: A simple and rapid method where a solvent like methanol or acetonitrile is added to precipitate proteins.[6][17] This is often followed by centrifugation.
-
Solid-Phase Extraction (SPE): A more selective method that can effectively remove interfering matrix components and concentrate the analyte.[10][11][18] Various sorbents can be used, and the method requires careful optimization.
-
Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent.
Q4: What are typical chromatographic conditions for this compound analysis?
A4: Reversed-phase HPLC is the most common technique. Typical conditions include:
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[6][8][20]
-
pH: The pH of the mobile phase is critical and is often maintained in the acidic to neutral range (e.g., pH 3.2 to 7.0).[5][8]
-
Detection: UV detection is common, often at 220 nm for the underivatized form.[6][7] LC-MS/MS provides higher sensitivity and selectivity.[17][21]
Quantitative Data Summary
Table 1: Stability of Reconstituted Amoxicillin-Clavulanate Potassium Oral Suspension under Different Storage Conditions
| Storage Condition | Day 1 Assay (%) | Day 5 Assay (%) | Day 7 Assay (%) | Day 10 Assay (%) |
| Condition A: Refrigerated with fluctuations (5-25°C) | >90 | >90 | <70 | Extensive Degradation |
| Condition B: Cupboard (27-29°C) | >90 | >90 | <70 | Extensive Degradation |
| Condition C: Submerged in water at room temp (27-29°C) | >90 | >90 | <70 | Extensive Degradation |
| Data adapted from a study on reconstituted amoxicillin-clavulanate potassium oral suspension.[14] |
Table 2: Degradation of this compound in Co-formulated Suspensions
| Storage Temperature | Observation Period | Maximum Degradation (%) |
| 8°C | 7 days | 12.9 |
| 28°C | 7 days | 72.3 |
| Data from a study on the stability of child-appropriate formulations.[3] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Simultaneous Determination of Amoxicillin and this compound in Human Plasma
This protocol is based on a validated method for the analysis of Amoxicillin and this compound in human plasma.[6]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add a deproteinizing agent such as methanol.
-
Vortex mix the sample to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C8 column.
-
Mobile Phase: A mixture of acetonitrile, a phosphate solution, and a tetramethyl ammonium chloride solution.
-
Detection: UV detection at 220 nm.
-
Flow Rate: As per optimized method (e.g., 1 mL/min).
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct calibration curves using standards of known concentrations in blank plasma.
-
The linear range for this compound in the cited study was 0.3125-10 mg/L.[6]
-
Quantify the unknown samples by comparing their peak areas to the calibration curve.
-
Protocol 2: UPLC-MS/MS Method for Simultaneous Quantification of Amoxicillin and this compound in Human Plasma
This protocol is a summary of a UPLC-MS/MS method for high-sensitivity analysis.[10]
-
Sample Preparation (Solid-Phase Extraction):
-
To 100 µL of plasma, add the internal standard (e.g., amoxicillin-d4).
-
Add 100 µL of 1% (v/v) formic acid in water and vortex.
-
Centrifuge the sample.
-
Load the supernatant onto a pre-conditioned SPE cartridge (e.g., Phenomenex Strata-X).
-
Wash the cartridge with 1% (v/v) formic acid in water, followed by water.
-
Dry the cartridge under nitrogen.
-
Elute the analytes with an appropriate solvent.
-
-
UPLC-MS/MS Conditions:
-
Column: UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase: Isocratic elution with acetonitrile and 2.0 mM ammonium formate in water (e.g., 85:15, v/v).
-
Flow Rate: 0.400 mL/min.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
-
Quantification:
-
Prepare calibration standards in blank plasma.
-
The linear range for this compound in the cited study was 2.5-2500 ng/mL.[10]
-
Calculate the analyte/internal standard peak area ratio and determine the concentration from the weighted linear regression of the calibration curve.
-
Visualizations
Caption: HPLC-UV experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound peak intensity.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of packaging and storage conditions on the quality of amoxicillin-clavulanic acid – an analysis of Cambodian samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Simultaneous determination of amoxicillin and this compound in human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]
- 8. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and this compound Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma [mdpi.com]
- 10. zenodo.org [zenodo.org]
- 11. Quantitative Determination of this compound in Human Plasma by Liquid Chromatography–Tandem Mass Spectrometry and its Application to Pharmacokinetics Study [ijac.journals.pnu.ac.ir]
- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 13. tandfonline.com [tandfonline.com]
- 14. japsonline.com [japsonline.com]
- 15. Determination of this compound by a sensitive HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. [Simultaneous determination of amoxicillin and this compound in the human plasma by high performance liquid chromatography-mass spectrometry (UPLC/MS)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Rapid and Simultaneous Quantitation of Amoxicillin and this compound in Human Plasma and Urine by Ultra-Performance Liquid Chromatography Tandem Mass Spectrometry and Its Application to a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ptfarm.pl [ptfarm.pl]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Clavulanic Acid Interference in Biochemical Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the potential interference of Clavulanic Acid in your biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
This compound is a β-lactamase inhibitor, structurally similar to penicillin, that is often used in combination with antibiotics like amoxicillin to combat resistant bacteria.[1] Its primary function is to irreversibly bind to and inactivate β-lactamase enzymes produced by bacteria.[1] This high reactivity, particularly of its β-lactam ring, is the primary reason it can interfere with various biochemical assays. The molecule can covalently bind to proteins, potentially altering their function or detection in an assay.[2]
Q2: In which types of assays is interference from this compound most likely to occur?
Interference is most probable in:
-
Enzymatic Assays: Especially those involving serine hydrolases or other enzymes susceptible to covalent modification by β-lactams. Given its mechanism as a "suicide inhibitor," it can react with active site serine residues.[1]
-
Protein Quantification Assays: Colorimetric assays that rely on the chemical properties of amino acid side chains or peptide bonds (e.g., BCA, Lowry assays) may be affected. Related compounds like penicillins are known to interfere with the BCA assay.[3]
-
Cell-Based Assays: this compound can influence cellular processes. For instance, it is known to upregulate the glutamate transporter GLT-1, which could affect assays involving neuronal cells or glutamate signaling.[4][5] Additionally, related β-lactam antibiotics have been shown to induce the formation of reactive oxygen species (ROS) in mammalian cells, which could interfere with toxicity or oxidative stress assays.[6]
-
Immunoassays: The covalent binding of this compound to proteins can create new antigenic determinants, potentially leading to false positives or negatives in certain immunoassay formats.[2]
Q3: Are there any assays where this compound is known not to interfere?
High-performance liquid chromatography (HPLC) methods, especially those that involve a derivatization step, can be highly specific for this compound and eliminate interference from other sample components. For example, derivatization with imidazole allows for specific detection at 311 nm without interference from amoxicillin or this compound degradation products.[7]
Troubleshooting Guides
Issue 1: Unexpected results in an enzymatic assay in the presence of this compound.
Possible Cause: this compound may be directly inhibiting your enzyme of interest, similar to how it inhibits β-lactamase. This is more likely if your enzyme has a reactive serine residue in its active site.
Troubleshooting Steps:
-
Run an inhibitor control: Test the effect of this compound on your enzyme's activity in the absence of your substrate or other test compounds. This will help you determine if it's a direct inhibitor.
-
Determine the IC50: Perform a dose-response curve with varying concentrations of this compound to quantify its inhibitory effect on your enzyme.
-
Consider sample cleanup: If the presence of this compound is not critical to your experiment's design, consider removing it from the sample prior to the assay using the methods described in the "Experimental Protocols" section below.
Issue 2: Inaccurate protein concentration measurements in samples containing this compound.
Possible Cause: The chemical structure of this compound or its degradation products may react with the reagents in your protein assay, leading to inaccurate readings. Penicillins, which are structurally similar, are known to interfere with the BCA assay.[3]
Troubleshooting Steps:
-
Assay a this compound-only control: Prepare a solution of this compound in your sample buffer at the same concentration as in your experimental samples. Run this through the protein assay to see if it generates a signal on its own.
-
Dilute your sample: If your protein concentration is high enough, diluting the sample may reduce the concentration of this compound to a level where it no longer interferes.[8]
-
Use a compatible protein assay: The Bradford assay is sometimes less susceptible to interference from reducing agents than copper-based assays like the BCA and Lowry assays.[9] However, compatibility should be tested for your specific sample matrix.
-
Remove this compound before quantification: Use one of the sample cleanup protocols outlined below to remove this compound before measuring protein concentration. Protein precipitation is a common method to remove interfering substances.[10]
Issue 3: Altered cell viability, signaling, or oxidative stress readouts in cell-based assays.
Possible Cause: this compound can have biological effects on mammalian cells, including altering glutamate transport and potentially inducing ROS.[4][6]
Troubleshooting Steps:
-
Vehicle Control: Ensure you have a vehicle control that includes the same concentration of this compound as your experimental samples to account for its baseline effects.
-
Time-course and Dose-Response: Characterize the effect of this compound alone on your cell type over time and at various concentrations to understand its intrinsic activity in your assay system.
-
Investigate Specific Pathways: If you suspect interference with a particular pathway (e.g., glutamate signaling), use specific inhibitors or antagonists for that pathway to confirm the mechanism of this compound's effect.
Quantitative Data Summary
The following table summarizes known quantitative data related to this compound's activity. Direct interference data in common biochemical assays is limited; therefore, values are primarily related to its β-lactamase inhibitory function.
| Parameter | Organism/Enzyme | Value | Reference |
| Ki (inhibition constant) | Gram-negative bacterial β-lactamases | < 10-6 mol/L | [11] |
| IC50 (inhibitory concentration) | β-lactamase | 0.92 µM | [12] |
| Limit of Detection (HPLC) | Human Serum | 0.1 µg/mL | [7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Removal of this compound
This protocol is a general guideline for extracting a small, relatively polar molecule like this compound from an aqueous sample into an organic solvent. Optimization will be required for your specific sample matrix.
Materials:
-
Sample containing this compound
-
Ethyl acetate (or other suitable water-immiscible organic solvent)
-
pH meter and solutions for pH adjustment (e.g., dilute HCl)
-
Separatory funnel
-
Collection tubes
-
Nitrogen evaporator (optional)
-
Reconstitution buffer compatible with your downstream assay
Procedure:
-
Acidify the Sample: Adjust the pH of your aqueous sample to ~2.0-3.0 with dilute HCl. This will protonate the carboxylic acid group of this compound, making it less polar and more soluble in the organic solvent.
-
Add Extraction Solvent: Transfer the acidified sample to a separatory funnel. Add an equal volume of ethyl acetate.
-
Extract: Stopper the funnel and invert it gently several times, venting frequently to release any pressure buildup.
-
Separate Phases: Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.
-
Collect Aqueous Layer: Drain the lower aqueous layer, which now has a reduced concentration of this compound, into a clean collection tube. This is your "cleaned" sample.
-
Repeat (Optional): For more complete removal, you can repeat the extraction of the aqueous layer with a fresh portion of ethyl acetate.
-
Residual Solvent Removal: If residual ethyl acetate in your aqueous sample is a concern for your downstream assay, you can gently bubble nitrogen gas through the sample to evaporate it.
-
pH Readjustment: Readjust the pH of your cleaned aqueous sample to the desired pH for your biochemical assay.
Protocol 2: Solid-Phase Extraction (SPE) for this compound Removal
This protocol provides a general framework for using a reversed-phase SPE cartridge to remove this compound from an aqueous sample.
Materials:
-
Reversed-phase SPE cartridge (e.g., C18)
-
SPE vacuum manifold
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Sample containing this compound
-
Collection tubes
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the stationary phase. Do not let the cartridge run dry.
-
Equilibration: Pass 1-2 cartridge volumes of deionized water through the cartridge to remove the methanol. Do not let the cartridge run dry.
-
Sample Loading: Load your aqueous sample onto the cartridge. The this compound will be retained on the stationary phase, while more polar, unretained components of your sample will pass through.
-
Collection of Flow-through: Collect the liquid that passes through the cartridge during sample loading. This fraction contains your sample matrix with a reduced concentration of this compound. This is a "trapping" strategy where the interference is retained and the sample of interest is not.[13]
-
Washing (Optional): You can wash the cartridge with a weak solvent (e.g., 5% methanol in water) to elute any remaining weakly bound sample components of interest, while leaving the this compound bound. Combine this wash with the initial flow-through.
-
Assay: Your collected and combined flow-through is now ready for your downstream biochemical assay.
Visualizations
Caption: Workflow for mitigating this compound interference.
Caption: this compound's effect on glutamate signaling.
Caption: Troubleshooting logic for suspected interference.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Drug interference in the Bradford and 2,2'-bicinchoninic acid protein assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Partial Loss of the Glutamate Transporter GLT-1 Alters Brain Akt and Insulin Signaling in a Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamate Spillover in the Striatum Depresses Dopaminergic Transmission by Activating Group I Metabotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay of amoxicillin and this compound, the components of Augmentin, in biological fluids with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transcriptional Regulation of Glutamate Transporters: From Extracellular Signals to Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Colorimetric β-lactamase inhibitor assay with double catalyzed signal amplification - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Clavulanic Acid Production from Streptomyces Cultures
Welcome to the technical support center for the production of clavulanic acid (CA) from Streptomyces cultures. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving the yield of this critical β-lactamase inhibitor.
Troubleshooting Guide
This section addresses specific issues that may arise during Streptomyces fermentation for this compound production.
| Problem ID | Problem Description | Possible Causes | Suggested Solutions |
| CA-001 | Low or No this compound Production | - Suboptimal culture conditions (pH, temperature, aeration).- Inappropriate carbon or nitrogen source.- High phosphate concentration.- Strain degradation or contamination. | - Verify and optimize pH (6.8-7.0) and temperature (20-28°C).- Ensure adequate aeration and agitation (e.g., 800-1000 rpm in bioreactors).[1][2]- Use glycerol as the primary carbon source and a complex nitrogen source like soybean flour.[1][2][3]- Limit phosphate concentration to around 10 mM.[2][4]- Use a fresh culture from a verified stock. |
| CA-002 | Inconsistent Yields Between Batches | - Variability in inoculum preparation.- Inconsistent media composition.- Fluctuations in fermentation parameters. | - Standardize inoculum preparation, ensuring a high-density spore suspension (≥5%).[1]- Precisely control the composition of the seed and production media.- Calibrate probes and maintain consistent control over pH, temperature, and dissolved oxygen. |
| CA-003 | Cessation of Production After Initial Phase | - Depletion of precursors (glycerol or arginine source).- Accumulation of inhibitory byproducts. | - Implement a fed-batch strategy to supply glycerol and a nitrogen source (e.g., ornithine) throughout the fermentation.[1][5][6]- Monitor and control the concentration of potential inhibitory substances. |
| CA-004 | Poor Cell Growth | - Nutrient limitation in the medium.- Suboptimal physical parameters. | - Ensure all essential nutrients, including trace elements, are present in the medium.- Optimize temperature and pH for biomass production, which may differ slightly from optimal CA production conditions. |
| CA-005 | Product Degradation | - Unfavorable pH or temperature during fermentation or storage. | - Maintain a controlled pH and lower temperatures (around 20°C) to enhance molecule stability.[1][4]- Promptly process or store harvested broth at low temperatures. |
Frequently Asked Questions (FAQs)
1. What is the optimal carbon source for this compound production?
Glycerol is widely recognized as the preferred carbon source for high yields of this compound.[2][7] Studies have shown that glycerol can lead to up to five times higher titers compared to starch.[1][7] However, it's important to note that glycerol concentrations above 50 g/L can cause substrate inhibition.[1][7] Some vegetable oils, like olive oil and corn oil, have also been used successfully as carbon sources.[4][5]
2. How does the choice of nitrogen source impact yield?
Complex nitrogen sources, particularly those derived from soy such as soybean flour and soy protein isolate, significantly favor this compound accumulation.[1][2] These sources provide a rich supply of amino acids, which serve as precursors for the C-5 component of the this compound molecule.[1][8]
3. What is the role of amino acid supplementation?
Supplementing the culture medium with amino acids like L-arginine or its precursor L-ornithine can enhance this compound biosynthesis.[2][4][5] Arginine is a direct precursor for the C-5 backbone of this compound.
4. What are the ideal physical parameters for fermentation?
-
pH: The optimal pH for this compound production is generally around 6.8.[1][7]
-
Temperature: While S. clavuligerus growth is favorable at 28°C, higher yields of the more stable this compound molecule have been reported at lower temperatures, around 20°C.[1][4][7]
-
Aeration and Agitation: High oxygen transfer is crucial. Increased aeration and intense agitation (800-1000 rpm) have been shown to favor this compound accumulation.[1]
5. Is batch, fed-batch, or continuous culture better for production?
Fed-batch cultivation is generally the most effective strategy for achieving high this compound titers.[5][9] This approach allows for the controlled feeding of substrates like glycerol and ornithine, preventing both substrate inhibition and precursor depletion, thus extending the production phase.[2][10]
6. How can I genetically engineer Streptomyces for higher yields?
Metabolic engineering strategies have proven successful in boosting this compound production. Key approaches include:
-
Overexpression of regulatory genes: Upregulating genes like ccaR and claR can significantly increase this compound accumulation.[1][2]
-
Disruption of competing pathways: Knocking out genes for pathways that divert precursors away from this compound synthesis can redirect metabolic flux towards the desired product.[11]
Data Summary Tables
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source | Concentration | Reported Yield (mg/L) | Reference |
| Glycerol | 10-20 g/L | 348.5 - 1266.2 | [4] |
| Olive Oil | - | 47 - 1120 | [4] |
| Corn Oil | - | 911 | [4] |
| Starch | - | ~70 (estimated 5x less than glycerol) | [1] |
Table 2: Influence of Amino Acid Supplementation in Fed-Batch Culture
| Supplement | Concentration | Reported Yield (mg/L) | Reference |
| Ornithine | 3.7 g/L | 1560 | [1] |
| Arginine | - | 210 | [4] |
| Glycerol (Fed-batch) | - | 300 | [4] |
Experimental Protocols
Protocol 1: Inoculum and Seed Culture Preparation
-
Spore Suspension: Prepare a spore suspension of Streptomyces clavuligerus from a mature agar plate culture in a sterile solution (e.g., 20% glycerol).
-
Seed Medium: Inoculate a baffled Erlenmeyer flask containing a sterile seed medium. A typical seed medium composition is (in g/L): corn starch 31, soy flour 32, glycerol 30, yeast extract 5, K₂HPO₄ 1, MgSO₄·7H₂O 0.5, FeSO₄·7H₂O 0.25, and ZnCl₂ 0.06.[12]
-
Incubation: Incubate the seed culture on an orbital shaker at 210 rpm and 25°C for 48 hours.[12]
Protocol 2: Fed-Batch Fermentation for this compound Production
-
Production Medium: Prepare the production medium in a sterilized bioreactor. A common production medium contains (in g/L): glycerol 10, soybean flour 20, K₂HPO₄ 1.2, MnCl₂·4H₂O 0.001, FeSO₄·7H₂O 0.001, and ZnSO₄·7H₂O 0.001, with the pH adjusted to 6.8.[3]
-
Inoculation: Inoculate the production medium with 10% (v/v) of the seed culture.
-
Fermentation Conditions: Maintain the following conditions:
-
Temperature: 28°C
-
pH: 6.8 (controlled with NaOH/H₂SO₄)
-
Agitation: 800 rpm
-
Aeration: 0.5 vvm
-
-
Feeding Strategy: After an initial batch phase (e.g., 24-48 hours), initiate a continuous feed of a sterile solution containing glycerol and ornithine. The feed rate should be optimized to maintain a low residual glycerol concentration in the bioreactor.
-
Sampling: Aseptically withdraw samples at regular intervals for analysis of biomass, this compound concentration, and substrate consumption.
Protocol 3: Quantification of this compound by HPLC
-
Sample Preparation:
-
Centrifuge the fermentation broth sample to pellet the cells.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
-
Derivatization:
-
Mix the filtered sample with an imidazole solution. This reaction creates a derivative that absorbs UV light at 311 nm.[13]
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic mobile phase, for example, a mixture of methanol, KH₂PO₄ buffer (pH 6), and water (e.g., 15:1:84 v/v/v).[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 311 nm (for the derivative) or 235 nm for simultaneous detection with some β-lactam antibiotics.[13][14]
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve prepared with known concentrations of a this compound standard.
-
Visualizations
Caption: Simplified biosynthesis pathway of this compound from its primary precursors.
Caption: Experimental workflow for fed-batch production of this compound.
References
- 1. This compound Production by Streptomyces clavuligerus: Insights from Systems Biology, Strain Engineering, and Downstream Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Optimization of this compound production by Streptomyces daufpe 3060 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fermentation Conditions that Affect this compound Production in Streptomyces clavuligerus: A Systematic Review [frontiersin.org]
- 5. Fermentation Conditions that Affect this compound Production in Streptomyces clavuligerus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Assay of amoxicillin and this compound, the components of Augmentin, in biological fluids with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Liquid chromatographic determination of amoxycillin and this compound in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"comparative analysis of Clavulanic Acid versus Tazobactam efficacy"
In the landscape of antimicrobial therapeutics, the battle against bacterial resistance is a persistent challenge for researchers and clinicians. A primary mechanism of resistance is the production of β-lactamase enzymes by bacteria, which inactivate β-lactam antibiotics. The development of β-lactamase inhibitors has been a pivotal strategy to counteract this resistance. Among these, Clavulanic Acid and Tazobactam are two of the most clinically significant. This guide provides a detailed comparative analysis of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Suicide Inhibition
Both this compound and Tazobactam act as "suicide inhibitors".[1] They are recognized by β-lactamase enzymes as substrates. The enzyme attempts to hydrolyze the β-lactam ring of the inhibitor, but this process leads to the formation of a stable, covalent intermediate. This effectively and irreversibly inactivates the enzyme, allowing the partner β-lactam antibiotic to exert its antibacterial effect.[2]
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro efficacy of β-lactamase inhibitors is primarily assessed by their ability to lower the Minimum Inhibitory Concentration (MIC) of a partner β-lactam antibiotic against resistant bacterial strains.
Comparative Potency Against Key β-Lactamases
Studies have shown that both this compound and Tazobactam are potent inhibitors of many clinically important plasmid-mediated β-lactamases, such as TEM-1, TEM-2, and SHV-1.[3][4] While their overall activity against extended-spectrum TEM and SHV enzymes is comparable, some differences in their inhibition profiles exist.[4][5]
| β-Lactamase Enzyme | This compound Potency | Tazobactam Potency | Reference |
| TEM-1 | Highly Potent (60x > Sulbactam) | Potent | [4] |
| SHV-1 | Highly Potent (580x > Sulbactam) | Potent | [4] |
| Extended-Spectrum TEM/SHV | Potent | Potent | [4][5] |
| AmpC β-lactamases | Poor Inhibitor | Poor Inhibitor | [6] |
| Metallo-β-lactamases (MBLs) | No Activity | No Activity | [2][7] |
| KPC Carbapenemases | No Activity | No Activity | [6] |
| OXA Carbapenemases | No Activity | No Activity | [6] |
Enhancement of Antibiotic Activity Against Various Pathogens
When combined with a β-lactam antibiotic, both inhibitors significantly enhance activity against a broad range of β-lactamase-producing bacteria. However, their effectiveness can vary depending on the bacterial species.
| Bacterial Species | Amoxicillin/Ticarcillin-Clavulanate | Piperacillin-Tazobactam | Reference |
| Escherichia coli | Effective | More Effective | [8] |
| Klebsiella pneumoniae | More Effective | Effective | [8] |
| Proteus spp. | Effective | More Effective | [8] |
| Morganella morganii | Ineffective | Effective | [3] |
| Staphylococcus aureus (β-lactamase+) | Effective | Effective | [3] |
| Bacteroides fragilis group | Effective | Effective | [3] |
| Gram-negative enteric bacteria | Effective | Broader Spectrum | [3] |
In Vivo Efficacy: Clinical Trial Outcomes
Clinical studies comparing β-lactam/β-lactamase inhibitor combinations provide crucial insights into their real-world efficacy.
A randomized, open-label, controlled study comparing piperacillin/tazobactam and ticarcillin/clavulanic acid for lower respiratory tract and urinary tract infections found no statistically significant difference in overall efficacy rates (90.5% for piperacillin/tazobactam vs. 88.5% for ticarcillin/clavulanic acid) and bacterial eradication rates (90.2% vs. 92.0%, respectively).[9]
Another study on community-acquired lower respiratory tract infections reported a significantly higher favorable clinical response rate for piperacillin/tazobactam (84%) compared to ticarcillin/clavulanate (64%). The bacteriological response was also higher for the piperacillin/tazobactam group (91% vs. 67%).[10]
In the context of complicated urinary tract infections, a study found no significant difference in the efficacy and safety of piperacillin/tazobactam and amoxicillin/clavulanic acid.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to evaluate the efficacy of β-lactamase inhibitors.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
References
- 1. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. Comparative in vitro and in vivo activities of piperacillin combined with the beta-lactamase inhibitors tazobactam, this compound, and sulbactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative activities of this compound, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 8. academicmed.org [academicmed.org]
- 9. A randomized controlled clinical trial on piperacillin/tazobactam versus ticarcillin/clavulanic acid for the treatment of bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Piperacillin/tazobactam compared with ticarcillin/clavulanate in community-acquired bacterial lower respiratory tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
A Comparative Guide to Confirming the Synergistic Activity of Clavulanic Acid with Penicillins
For Researchers, Scientists, and Drug Development Professionals
The combination of clavulanic acid with penicillins represents a cornerstone in the fight against bacterial resistance. This compound, a β-lactamase inhibitor, effectively neutralizes the primary defense mechanism of many penicillin-resistant bacteria, restoring the efficacy of these crucial antibiotics.[1][2][3] This guide provides a comparative overview of the key methodologies used to confirm and quantify this synergistic relationship, complete with detailed experimental protocols, data presentation, and visual workflows to aid in experimental design and interpretation.
Mechanism of Synergistic Action
The synergistic effect of this compound stems from its ability to irreversibly bind to and inactivate β-lactamase enzymes produced by bacteria.[1][4] These enzymes would otherwise hydrolyze the β-lactam ring of penicillins, rendering them ineffective. By inhibiting β-lactamase, this compound protects the penicillin, allowing it to exert its bactericidal action on the bacterial cell wall.[1][2][4]
Caption: Mechanism of this compound's synergistic activity with penicillin.
Comparative Methodologies for Synergy Testing
Three primary methods are widely employed to assess the synergistic activity of this compound and penicillins: the Checkerboard Assay, the Time-Kill Assay, and Isobologram Analysis. Each method offers unique insights into the nature of the drug interaction.
| Method | Principle | Key Outcome | Advantages | Disadvantages |
| Checkerboard Assay | Serial dilutions of two antimicrobial agents are combined in a microtiter plate to determine the minimum inhibitory concentration (MIC) of each drug alone and in combination. | Fractional Inhibitory Concentration (FIC) Index | High-throughput, provides a quantitative measure of synergy, relatively simple to perform.[5][6] | Provides static information at a single time point, may not capture the dynamics of the interaction. |
| Time-Kill Assay | The rate of bacterial killing by antimicrobial agents, alone and in combination, is measured over time by determining viable cell counts at various intervals. | Log reduction in bacterial count | Provides dynamic information on the rate of killing, can distinguish between bacteriostatic and bactericidal effects.[7] | Labor-intensive, lower throughput than the checkerboard assay.[8] |
| Isobologram Analysis | A graphical representation of the interaction between two drugs, where the doses of each drug required to produce a specific effect are plotted. The shape of the resulting curve (isobole) indicates the nature of the interaction. | Isobologram plot | Provides a visual and quantitative assessment of synergy, antagonism, or additivity.[9] | Can be complex to construct and interpret, requires accurate determination of the effective dose for each drug.[10] |
Experimental Protocols
Checkerboard Assay
This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of synergy.
Protocol:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of the penicillin and this compound in an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Plate Setup:
-
In a 96-well microtiter plate, add 50 µL of broth to all wells.
-
Along the x-axis (e.g., columns 1-10), create serial two-fold dilutions of the penicillin.
-
Along the y-axis (e.g., rows A-G), create serial two-fold dilutions of this compound.
-
The resulting matrix will contain various combinations of the two agents.
-
Include control wells with each drug alone (e.g., row H for penicillin only, column 11 for this compound only) and a growth control well with no antimicrobials.[5][11]
-
-
Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[6]
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
FIC Index Calculation:
Interpretation of FIC Index: [5][6]
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Caption: Workflow for the Checkerboard Assay.
Time-Kill Assay
This assay provides a dynamic view of the bactericidal or bacteriostatic effects of the drug combination over time.
Protocol:
-
Preparation: Determine the MIC of the penicillin and this compound for the test organism. Prepare broth cultures of the bacteria grown to the logarithmic phase.
-
Test Setup: Prepare tubes or flasks containing:
-
Growth control (no drug)
-
Penicillin alone (at a specific concentration, e.g., MIC)
-
This compound alone (at a specific concentration)
-
Penicillin and this compound in combination
-
-
Inoculation: Inoculate each tube with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate on agar plates.
-
Incubation and Counting: Incubate the agar plates at 37°C for 18-24 hours and then count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
Interpretation:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.[13][14]
-
Bactericidal activity: A ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[15]
Caption: Workflow for the Time-Kill Assay.
Isobologram Analysis
This graphical method provides a visual representation of the drug interaction.
Protocol:
-
Dose-Response Curves: Determine the dose-response curves for the penicillin and this compound individually to establish the concentrations that produce a specific level of effect (e.g., 50% inhibition of bacterial growth, ED50).
-
Combination Testing: Test various combinations of the two drugs at different ratios to find the concentrations that produce the same level of effect.
-
Isobologram Construction:
-
Plot the concentration of the penicillin on the y-axis and the concentration of this compound on the x-axis.
-
The points representing the concentrations of each drug alone that produce the target effect are plotted on their respective axes.
-
A straight line connecting these two points represents the line of additivity.
-
Plot the concentrations of the drug combinations that produce the same effect.
-
-
Interpretation:
-
Synergy: The data points for the combination fall below the line of additivity.
-
Additivity: The data points fall on the line of additivity.
-
Antagonism: The data points fall above the line of additivity.
-
Caption: Workflow for Isobologram Analysis.
Quantitative Data Summary
The following tables summarize representative data from studies evaluating the synergy between amoxicillin and this compound against β-lactamase producing strains.
Table 1: Checkerboard Assay Data for Amoxicillin and this compound
| Organism | Amoxicillin MIC (µg/mL) | This compound MIC (µg/mL) | Amoxicillin MIC in Combination (µg/mL) | This compound MIC in Combination (µg/mL) | FIC Index | Interpretation |
| H. influenzae (β-lactamase +) | 16 | 8 | 1 | 0.5 | 0.125 | Synergy |
| E. coli (β-lactamase +) | 128 | 16 | 8 | 1 | 0.125 | Synergy |
| S. aureus (β-lactamase +) | 64 | 4 | 4 | 0.25 | 0.125 | Synergy |
Note: Data are illustrative and may vary depending on the specific strain and experimental conditions.
Table 2: Time-Kill Assay Data for Amoxicillin and this compound against E. coli
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 24h | Log10 Reduction | Interpretation |
| Growth Control | 5.7 | 8.9 | - | - |
| Amoxicillin (MIC) | 5.7 | 7.8 | 0.9 | No significant killing |
| This compound | 5.7 | 8.5 | 0.2 | No activity |
| Amoxicillin + this compound | 5.7 | 2.1 | 3.6 | Bactericidal Synergy |
Note: Data are illustrative and demonstrate a synergistic and bactericidal effect of the combination.[16][17]
Conclusion
The confirmation of synergistic activity between this compound and penicillins is crucial for both clinical applications and the development of new antimicrobial therapies. The checkerboard assay, time-kill assay, and isobologram analysis are powerful tools for this purpose. The choice of method will depend on the specific research question, available resources, and the desired level of detail regarding the drug interaction. By employing these standardized methodologies, researchers can generate robust and comparable data to further our understanding and utilization of this vital antibiotic combination.
References
- 1. mdpi.com [mdpi.com]
- 2. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta lactamase inhibitors | PPTX [slideshare.net]
- 4. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. Time kill assays for Streptococcus agalactiae and synergy testing [protocols.io]
- 8. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isobolographic analysis of interactions – a pre-clinical perspective [jpccr.eu]
- 10. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. emerypharma.com [emerypharma.com]
- 16. Antibacterial activity and kill kinetics of amoxicillin-clavulanic acid combinations against Escherichia coli and Klebsiella aerogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Researcher's Guide to Comparing the Potency of β-Lactamase Inhibitors
For researchers, scientists, and drug development professionals, the effective evaluation of β-lactamase inhibitor potency is paramount in the fight against antibiotic resistance. This guide provides a comparative overview of key biochemical assays, presenting experimental data and detailed protocols to aid in the objective assessment of inhibitor performance.
The rise of β-lactamase-producing bacteria poses a significant threat to the efficacy of β-lactam antibiotics. The development of potent β-lactamase inhibitors is a critical strategy to counteract this resistance mechanism. This guide outlines the standard biochemical assays used to characterize and compare the potency of these inhibitors, featuring data on established inhibitors such as clavulanic acid, sulbactam, and tazobactam, as well as newer agents like avibactam and vaborbactam.
Measuring Inhibitor Potency: IC50 and Ki Values
Two of the most common parameters used to quantify the potency of an enzyme inhibitor are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
-
IC50: This value represents the concentration of an inhibitor that is required to reduce the rate of an enzymatic reaction by 50%.[1] It is a functional measure of inhibitor potency under specific experimental conditions.
-
Ki: This is the dissociation constant for the binding of the inhibitor to the enzyme. It reflects the intrinsic affinity of the inhibitor for the enzyme and is independent of substrate concentration, making it a more absolute measure of inhibitor potency.[1]
Comparative Potency of β-Lactamase Inhibitors
The selection of a β-lactamase inhibitor for clinical use depends on its spectrum of activity against different classes of β-lactamases and its intrinsic potency. The following tables summarize the comparative potency of several key inhibitors against various β-lactamase enzymes.
Table 1: IC50 Values of β-Lactamase Inhibitors against Various β-Lactamases
| β-Lactamase Inhibitor | Target Enzyme | IC50 (μM) | Reference |
| Avibactam | KPC-2 | ~0.009 | [2] |
| Vaborbactam | KPC-2 | ~0.038 | [2] |
| This compound | CTX-M-15 | Not specified | [3] |
| Tazobactam | CTX-M-15 | Not specified | [3] |
Note: IC50 values can vary depending on the experimental conditions.
Table 2: Ki Values of β-Lactamase Inhibitors
| β-Lactamase Inhibitor | Target Enzyme | Ki (μM) | Reference |
| Vaborbactam | KPC-2 | 0.022 - 0.18 | [4] |
| Vaborbactam | Class A Enzymes | 0.022 - 0.18 | [4] |
| Vaborbactam | Class C Enzymes | 0.022 - 0.18 | [4] |
| BLIP | CTX-M-15 | 0.0029 | [3] |
Experimental Protocols
Accurate and reproducible data are the foundation of any comparative study. Below are detailed methodologies for key experiments used to determine the potency of β-lactamase inhibitors.
Determination of IC50 Values
This protocol is a common method for determining the half-maximal inhibitory concentration (IC50) of a β-lactamase inhibitor.
Materials:
-
Purified β-lactamase enzyme
-
β-lactamase inhibitor of interest
-
Nitrocefin (a chromogenic β-lactam substrate)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the β-lactamase inhibitor in the assay buffer.
-
In a microplate, add the β-lactamase enzyme to each well, followed by the different concentrations of the inhibitor. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a specific period (e.g., 5-10 minutes) at a controlled temperature (e.g., 25°C or 37°C).[3][5]
-
Initiate the reaction by adding a solution of nitrocefin to each well.[5]
-
Immediately measure the rate of nitrocefin hydrolysis by monitoring the change in absorbance at a specific wavelength (e.g., 490 nm) over time using a microplate reader.[5]
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve, which is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[1]
Determination of the Inhibition Constant (Ki)
The inhibition constant (Ki) provides a more fundamental measure of inhibitor potency. For competitive inhibitors, the Cheng-Prusoff equation can be used to calculate Ki from the IC50 value:
Ki = IC50 / (1 + [S]/Km)
Where:
-
[S] is the concentration of the substrate (nitrocefin).
-
Km is the Michaelis constant of the enzyme for the substrate.
To determine Ki experimentally, a series of enzyme kinetic assays are performed at various substrate and inhibitor concentrations.
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in evaluating β-lactamase inhibitors, the following diagrams illustrate a typical experimental workflow and the general mechanism of β-lactamase inhibition.
Caption: A typical workflow for determining the potency of β-lactamase inhibitors.
Caption: General mechanism of reversible and irreversible β-lactamase inhibition.
Conclusion
The biochemical assays described in this guide are fundamental tools for the preclinical assessment of β-lactamase inhibitors. A thorough and standardized approach to determining IC50 and Ki values is essential for the accurate comparison of inhibitor potency and for making informed decisions in the drug development pipeline. The continued development of novel inhibitors with improved potency and broader spectrums of activity is crucial in addressing the growing challenge of antibiotic resistance.
References
A Comparative Guide to Validated HPLC Methods for the Quantification of Clavulanic Acid
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in pharmaceutical development and quality control for the precise quantification of active pharmaceutical ingredients. For clavulanic acid, a β-lactamase inhibitor often combined with β-lactam antibiotics, numerous HPLC methods have been developed and validated. This guide provides a comparative overview of various reversed-phase HPLC (RP-HPLC) methods coupled with UV detection for the determination of this compound, offering insights into their performance and methodologies.
Comparison of Validated HPLC Methods
The following table summarizes the key parameters of several validated HPLC methods for the quantification of this compound, often in simultaneous analysis with a partner drug such as amoxicillin or cefixime. This allows for a direct comparison of their chromatographic conditions and performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Inertsil C18 (250 x 4.0 mm, 4 µm)[1][2] | Chromolith Performance RP-18e (100 mm x 4.6 mm)[3] | C8[4] | C18 (25 cm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | pH 5.0 buffer and methanol (95:5 v/v)[1][2] | 0.02 M disodium hydrogen phosphate buffer-methanol (96:4, v/v), pH 3.0[3] | Acetonitrile-phosphate solution-tetramethyl ammonium chloride solution[4] | Methanol and water with disodium hydrogen phosphate (20:80 v/v), pH 5.5[5] |
| Flow Rate | 1.0 mL/min[1][2] | Not Specified | Not Specified | 1.0 mL/min[5] |
| Detection Wavelength | 220 nm[1][2][4] | 228 nm[3] | 220 nm[4] | 220 nm[5] |
| Linearity Range (this compound) | 17.82 to 67.90 µg/ml[1][2] | 30 ng/ml (LLOQ)[3] | 0.3125-10 mg/l[4] | 0.032–0.048 mg/mL[5] |
| Limit of Detection (LOD) | 7.13 μg/ml[2] | Not Specified | Not Specified | 0.0021 μg/mL[5] |
| Limit of Quantification (LOQ) | 21.62 μg/ml[2] | 30 ng/ml[3] | 0.3125 mg/l[4] | 0.0065 μg/mL[5] |
| Accuracy (% Recovery) | Not Specified | Not Specified | 91 to 102%[4] | 98.16%–101.12%[5] |
| Precision (%RSD) | Not Specified | < 9.0% (intra- and inter-day)[3] | < 15% (intra- and inter-day)[4] | < 2%[5] |
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for quantifying this compound, adhering to ICH guidelines.[5][6]
Caption: General workflow for HPLC method validation.
Detailed Experimental Protocols
Below are detailed experimental protocols for two of the compared HPLC methods.
Method 1: RP-HPLC for Simultaneous Estimation of Amoxicillin and this compound in Injection
This method is a simple, fast, and robust stability-indicating HPLC method.[1][2]
-
Chromatographic System:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution by dissolving the reference standards of amoxicillin and this compound in water to achieve a known concentration.[6]
-
Sample Preparation: For injectable formulations, pool the contents of ten vials. Dissolve a quantity of the pooled powder equivalent to about 100 mg of Amoxicillin and 20 mg of this compound in a 100mL volumetric flask with water. Further dilute this stock solution to obtain a final concentration of approximately 200 μg/mL of Amoxicillin and 40 μg/mL of this compound.[6]
-
-
Validation Parameters:
-
The method was validated for precision, linearity, specificity, limit of detection, limit of quantification, and robustness, showing excellent results.[1][2] The linear calibration range for this compound was found to be between 17.82 to 67.90 μg/ml.[1][2] The LOD and LOQ for this compound were determined to be 7.13 μg/ml and 21.62 μg/ml, respectively.[2]
-
Method 4: RP-HPLC for Simultaneous Determination of Cefixime and this compound in Pediatric Oral Suspension
This method provides a new, simple, accurate, and precise stability-indicating reverse phase HPLC method.[5]
-
Chromatographic System:
-
Column: C18 (25 cm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of methanol and water containing disodium hydrogen phosphate in a 20:80 v/v ratio, with the pH adjusted to 5.5 with orthophosphoric acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV/VIS detector at 220 nm.[5]
-
Column Temperature: 30°C.[5]
-
Run Time: 15 minutes.[5]
-
-
Mobile Phase Preparation:
-
Dissolve 3.408 g of disodium hydrogen phosphate in 800 mL of HPLC grade water. Add 200 mL of methanol and adjust the pH to 5.5 with orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication for 20 minutes.[5]
-
-
Validation Parameters:
-
The method was validated according to ICH guidelines for specificity, linearity, LOD, LOQ, accuracy, precision, and robustness.[5] The calibration curve for this compound was linear in the concentration range of 0.032–0.048 mg/mL.[5] The LOD and LOQ for this compound were found to be 0.0021 µg/mL and 0.0065 µg/mL, respectively.[5] Accuracy was demonstrated with mean recovery values between 98.16% and 101.12%.[5]
-
Alternative Approaches
While reversed-phase HPLC with UV detection is the most common technique, other methods have also been developed:
-
Ion-Pair HPLC: This technique can be employed to enhance the retention of polar compounds like this compound on a non-polar stationary phase.[6][7] It involves adding an ion-pairing reagent to the mobile phase, which forms a neutral complex with the analyte, thereby increasing its interaction with the stationary phase.[7]
-
Pre-column Derivatization: To improve the detectability of this compound, it can be reacted with an agent like imidazole to form a derivative that absorbs strongly at a higher wavelength (e.g., 311 nm).[8][9] This approach can significantly increase the sensitivity of the assay.[8]
-
HPLC with Mass Spectrometry (HPLC-MS): For higher sensitivity and selectivity, especially in complex matrices like plasma, HPLC coupled with mass spectrometry can be utilized.[10] This method offers lower limits of quantification compared to HPLC-UV methods.[10]
The choice of the most suitable HPLC method will depend on the specific application, the available instrumentation, the required sensitivity, and the sample matrix. The methods presented in this guide offer a range of validated options for researchers, scientists, and drug development professionals working with this compound.
References
- 1. Development and Validation of Stability Indicating HPLC Method for Simultaneous Estimation of Amoxicillin and this compound in Injection [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Simultaneous determination of amoxicillin and this compound in human plasma by isocratic reversed-phase HPLC using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of amoxicillin and this compound in human plasma by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Validated RP-HPLC Method for Simultaneous Determination of Cefixime and this compound Powder in Pediatric Oral Suspension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Assay of amoxicillin and this compound, the components of Augmentin, in biological fluids with high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Simultaneous determination of amoxicillin and this compound in human plasma by HPLC-ESI mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Evolving Landscape of β-Lactamase Resistance: A Comparative Guide to the Spectrum of Activity of Clavulanic Acid
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates a thorough understanding of the efficacy of existing antimicrobial agents against newly emerging resistance mechanisms. This guide provides a detailed comparison of the spectrum of activity of Clavulanic Acid, a cornerstone β-lactamase inhibitor, against a backdrop of novel β-lactamase variants. Through objective analysis and supporting experimental data, we aim to equip researchers and drug development professionals with the critical information needed to navigate this complex field.
This compound: A Stalwart Inhibitor Facing New Challenges
This compound, isolated from Streptomyces clavuligerus, has been a clinical mainstay for decades, effectively protecting β-lactam antibiotics like amoxicillin from degradation by many common β-lactamases.[1][2] Its mechanism involves binding strongly to the active site of these enzymes, thereby blocking their hydrolytic activity.[1][2] However, the relentless evolution of bacteria has led to a proliferation of new β-lactamase variants, some of which challenge the efficacy of this established inhibitor.
Extended-spectrum β-lactamases (ESBLs) represent a significant group of enzymes that can hydrolyze third-generation cephalosporins.[3][4] While this compound is an effective inhibitor for many ESBLs, particularly those derived from TEM and SHV parent types, its activity can be variable.[1][2][3][4] The presence of ESBLs is a major clinical concern, as they are often encoded on mobile genetic elements that also carry resistance genes for other antibiotic classes, severely limiting treatment options.[4]
The emergence of inhibitor-resistant TEM and SHV variants, as well as carbapenemases such as KPC, OXA, and metallo-β-lactamases (MBLs), presents a more formidable challenge. This compound is generally not effective against these newer classes of β-lactamases.[5][6] For instance, OXA-48 and its variants, a growing cause of carbapenem resistance, are not susceptible to inhibition by this compound.[1][6][7] Similarly, Class B metallo-β-lactamases (e.g., NDM, VIM, IMP) are not inhibited by this compound due to their distinct zinc-dependent catalytic mechanism.[8]
Quantitative Analysis: this compound's In Vitro Activity
The following tables summarize the in vitro activity of Amoxicillin-Clavulanic Acid and compare its spectrum to that of newer β-lactamase inhibitor combinations against various β-lactamase-producing organisms. Minimum Inhibitory Concentration (MIC) is a key measure of potency; lower values indicate greater efficacy.
Table 1: In Vitro Activity of Amoxicillin-Clavulanic Acid Against Selected β-Lactamase-Producing Organisms
| Organism/Enzyme Type | Amoxicillin-Clavulanic Acid MIC Range (µg/mL) | Key Considerations |
| ESBL-producing E. coli | 0.5 - >256[9] | Activity is variable. Higher MICs are associated with therapeutic failure.[9] |
| ESBL-producing Klebsiella pneumoniae | ≤1 - >64 | Often less susceptible than E. coli. Therapeutic failure is more frequent in Klebsiella spp. than in E. coli.[9] |
| blaTEM-positive E. coli | ≥32/16 (Resistant)[10] | Resistance is common, particularly in inhibitor-resistant TEM (IRT) variants.[10][11] |
| blaSHV-positive Klebsiella pneumoniae | Variable | Some SHV variants have reduced susceptibility to this compound.[12][13] |
| blaCTX-M-positive Enterobacteriaceae | Variable | CTX-M is the most dominant ESBL, and while many are inhibited by this compound, resistance can occur.[14] |
| blaOXA-48-producing Enterobacteriaceae | >128[15] | Generally resistant.[1][6][7] |
| blaKPC-2-positive Klebsiella pneumoniae | >128[15] | Resistant. KPC enzymes can hydrolyze this compound.[5] |
Note: MIC values can vary significantly based on the specific strain, the presence of other resistance mechanisms, and the testing methodology.
Table 2: Comparative Spectrum of Activity of β-Lactamase Inhibitors
| Inhibitor | Class A (e.g., KPC, ESBLs) | Class B (Metallo-β-lactamases) | Class C (e.g., AmpC) | Class D (e.g., OXA-48) |
| This compound | Effective against many ESBLs, but not KPC.[5] | Not effective.[8] | Weak inhibitor. | Not effective against OXA-48.[1][6] |
| Tazobactam/Sulbactam | Similar to this compound, but may have some advantages against certain inhibitor-resistant variants.[5] | Not effective.[8] | Weak inhibitors. | Not effective. |
| Avibactam | Effective against KPC and ESBLs.[8] | Not effective. | Effective. | Effective against OXA-48.[6] |
| Vaborbactam | Effective against KPC and ESBLs. | Not effective. | Not effective. | Not effective. |
| Relebactam | Effective against KPC and ESBLs. | Not effective. | Effective. | Not effective. |
Experimental Protocols
1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This is a standardized method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test organism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the β-lactam/β-lactamase inhibitor combination (e.g., Amoxicillin-Clavulanic Acid) is prepared in a 96-well microtiter plate. The concentration of the inhibitor (this compound) is typically kept constant.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
2. Double-Disc Synergy Test for ESBL Detection
This method is used to phenotypically detect the production of ESBLs.
-
Bacterial Lawn: A standardized inoculum of the test organism is swabbed onto the surface of a Mueller-Hinton agar plate to create a lawn of growth.
-
Disc Placement: A disc containing a β-lactam antibiotic (e.g., ceftazidime, cefotaxime) is placed on the agar. A second disc containing the β-lactam combined with a β-lactamase inhibitor (e.g., Amoxicillin-Clavulanic Acid) is placed at a specific distance from the first disc.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Interpretation: A synergistic effect, indicated by an enhanced zone of inhibition or a "keyhole" effect between the two discs, confirms the presence of an ESBL. This indicates that the this compound is inhibiting the ESBL, making the bacteria more susceptible to the cephalosporin.[16]
Visualizing Mechanisms and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extended-Spectrum β-Lactamases: a Clinical Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extended-spectrum beta-lactamases: a clinical update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New β-Lactamase Inhibitors in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of Infections by OXA-48-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Oral Amoxicillin-Clavulanic Acid Treatment in Urinary Tract Infections Caused by Extended-Spectrum Beta-Lactamase–Producing Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variety of β-Lactamases Produced by Amoxicillin-Clavulanate-Resistant Escherichia coli Isolated in the Northeastern United States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Two β-Lactamase Variants with Reduced this compound Inhibition Display Different Millisecond Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genetic Basis of Molecular Mechanisms in β-lactam Resistant Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Extended-Spectrum Beta-Lactamases: To Confirm or Not Confirm? [asm.org]
- 15. High-Molecular-Weight Plasmids Carrying Carbapenemase Genes blaNDM-1, blaKPC-2, and blaOXA-48 Coexisting in Clinical Klebsiella pneumoniae Strains of ST39 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
A Comparative Analysis of the Stability of Clavulanic Acid, Tazobactam, and Sulbactam
For researchers and professionals in drug development, understanding the inherent stability of active pharmaceutical ingredients is critical for formulation, storage, and ensuring therapeutic efficacy. This guide provides a comparative overview of the stability of three crucial β-lactamase inhibitors: Clavulanic Acid, Tazobactam, and Sulbactam. While direct comparative studies under identical conditions are limited, this document synthesizes available data to offer insights into their relative stabilities.
Executive Summary of Stability
Overall, the literature suggests a general stability ranking among the three compounds. Sulbactam is frequently reported as being the most stable of the three in aqueous solutions and biological fluids.[1][2] this compound is consistently cited as the least stable, being highly susceptible to degradation influenced by pH and temperature.[3][4] Tazobactam's stability generally falls between that of Sulbactam and this compound. In terms of inhibitory activity against β-lactamase enzymes, Tazobactam is often considered the most potent, followed by this compound, and then Sulbactam.[5][6][7]
Quantitative Stability Data
The following tables summarize quantitative data from various studies. It is important to note that the experimental conditions differ between studies, so direct comparison of values across different sources should be done with caution.
Table 1: Stability Data for this compound
| Temperature (°C) | pH | Medium | Stability Metric (t₉₀ - time to 10% degradation) | Reference |
| 10 | - | Aqueous Solution | 3.53 days | [4] |
| 25 | 6.52 | Aqueous Solution | >263.8 hours | [3] |
| 40 | 5.5 - 6.0 | Aqueous Solution | Most Stable Range | [4] |
This compound's degradation is known to follow first-order kinetics, and its stability is significantly enhanced at a pH range of 6.0 to 7.0 and at lower temperatures.[1]
Table 2: Stability Data for Sulbactam
| Temperature (°C) | pH | Medium | Stability Metric | Reference |
| 4, 25, 37 | - | 4 Infusion Solutions | More stable than ampicillin, amoxicillin, and this compound in descending order. | [1] |
| 37 | - | Body fluids/tissue | Markedly more stable than this compound. | [1] |
Studies consistently demonstrate the superior chemical stability of Sulbactam when compared directly to this compound under various conditions.[1][2]
Table 3: Stability Data for Tazobactam
| Temperature (°C) | pH | Medium | Stability Metric (t₉₀ - time to 10% degradation) | Reference |
| -15 | - | D5W and NS | 30 days | |
| 4 | - | D5W | 35 days (after freeze-thaw) | |
| 7 | - | NS in PVC bags | 5 days | |
| 25 | - | NS in PVC bags | 4 days |
While comprehensive kinetic data is sparse in direct comparisons, studies on its formulation with Piperacillin provide insights into its stability under storage conditions.
Degradation Mechanisms
The primary mechanism of degradation for all three compounds is the hydrolysis of the amide bond within the β-lactam ring.[8] This process renders the molecule inactive as a β-lactamase inhibitor. The rate of this hydrolysis is influenced by factors such as pH, temperature, and the presence of other nucleophiles. In their role as inhibitors, they form a covalent acyl-enzyme intermediate with a serine residue in the active site of the β-lactamase enzyme.[7] The fate of this intermediate determines the efficacy of the inhibitor; a stable, long-lived intermediate leads to effective inhibition, whereas rapid hydrolysis regenerates the active enzyme.[7]
Experimental Protocols for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the standard for quantifying the degradation of these compounds. Below is a generalized protocol for a comparative forced degradation study.
1. Objective: To compare the degradation rates of this compound, Tazobactam, and Sulbactam under various stress conditions.
2. Materials and Reagents:
-
Reference standards for this compound (as potassium clavulanate), Tazobactam, and Sulbactam.
-
HPLC-grade acetonitrile and methanol.
-
Phosphate and acetate buffers.
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment and stress studies.
-
Hydrogen peroxide (H₂O₂) for oxidative stress.
-
High-purity water.
3. Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact composition should be optimized to achieve good separation of the parent drug from its degradants.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Around 220-230 nm.
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.
4. Forced Degradation (Stress) Studies:
-
Preparation: Prepare stock solutions of each compound in a suitable solvent (e.g., water or buffer).
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C). Withdraw samples at various time points, neutralize, and analyze.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at room temperature. Withdraw samples at various time points, neutralize, and analyze.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and store at room temperature, protected from light. Withdraw samples at various time points and analyze.
-
Thermal Degradation: Expose the stock solution to dry heat (e.g., 80°C). Withdraw samples at various time points and analyze.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a combination of UV and visible light in a photostability chamber.
5. Analysis:
-
Inject the stressed samples into the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Calculate the percentage of degradation of the parent compound at each time point.
-
Determine the degradation kinetics (e.g., by plotting the natural log of the remaining concentration versus time to determine the first-order rate constant).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for conducting a comparative stability study of these β-lactamase inhibitors.
References
- 1. [Stability of beta-lactamase inhibitors and beta-lactam antibiotics in parenteral formulations as well as in body fluids and tissue homogenates. Comparison of sulbactam, this compound, ampicillin and amoxicillin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of beta-lactamase inhibitors and beta-lactam antibiotics in parenteral dosage forms and in body fluids and tissue homogenates: a comparative study of sulbactam, this compound, ampicillin and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scribd.com [scribd.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparative activities of this compound, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different intermediate populations formed by tazobactam, sulbactam, and clavulanate reacting with SHV-1 β-lactamases: Raman crystallographic evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
